4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIHCWYHPWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148285 | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107811-48-3 | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a key substituted aromatic aldehyde. It serves as a critical intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and specialty chemicals.[1] This guide details its core physicochemical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic profile and chemical reactivity. The information presented is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the foundational knowledge required for its effective application.
Introduction and Compound Identification
Overview and Significance
This compound is an aromatic aldehyde distinguished by a methoxy group at the para-position (C-4) and an isopropoxy group at the ortho-position (C-2) relative to the aldehyde functionality.[1] This substitution pattern, featuring two electron-donating ether groups, significantly influences the compound's electronic properties, solubility, and reactivity.[1] These characteristics make it a versatile and valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
Chemical Structure
The structural arrangement of the functional groups is central to the molecule's chemical behavior. The ortho-isopropoxy group imparts steric hindrance around the aldehyde, while both ether groups activate the aromatic ring towards electrophilic substitution.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 107811-48-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |
| Appearance | Not specified; likely a solid or oil | - |
Synthesis and Purification
Retrosynthetic Analysis & Mechanistic Rationale
The most direct and common synthetic route to this compound is the Williamson ether synthesis. This choice is predicated on the commercial availability of the precursor, 2-hydroxy-4-methoxybenzaldehyde, and the high efficiency of this Sₙ2 reaction.
The mechanism involves the deprotonation of the phenolic hydroxyl group of the starting material by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion and forming the desired ether linkage. K₂CO₃ is an ideal base for this transformation as it is strong enough to deprotonate the phenol but not the more acidic α-protons of the aldehyde, preventing side reactions. It is also easily removed by filtration after the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by spectroscopic analysis (Section 3) showing the appearance of isopropoxy signals and the disappearance of the phenolic hydroxyl signal.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
2-Bromopropane (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add a sufficient volume of anhydrous acetone to suspend the reagents (approx. 10 mL per gram of aldehyde).
-
Begin vigorous stirring and add 2-bromopropane (1.3 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 60°C for acetone) and maintain for 4-8 hours.
-
Validation Point: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot (visualized by UV light or an appropriate stain) is no longer visible.[1]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Williamson etherification.
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence of the compound's structure. The key diagnostic signals are the aldehyde proton, the distinct signals of the isopropoxy group, and the methoxy group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.1 | Singlet (s) | - | 1H |
| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplet (m) | - | 3H |
| Isopropoxy (-OCH(CH₃)₂) | ~4.6 | Septet (sept) | ~6.0 | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |
| Isopropoxy (-OCH(CH₃)₂) | ~1.4 | Doublet (d) | ~6.0 | 6H |
| Note: Data derived from similar compounds and literature values.[1] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. Expected approximate chemical shifts include: ~190 ppm (aldehyde C=O), ~160-165 ppm (aromatic C-O), ~110-130 ppm (aromatic C-H and C-C), ~70 ppm (isopropoxy -CH), ~55 ppm (methoxy -CH₃), and ~22 ppm (isopropoxy -CH₃).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2850 | C-H Stretch | Aliphatic (Isopropoxy, Methoxy) |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1685 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Aryl Ether |
| Note: Data derived from literature values.[1] |
The presence of a strong absorption band around 1685 cm⁻¹ and the absence of a broad -OH stretch (from 3200-3600 cm⁻¹) confirms the successful conversion of the starting phenol to the final ether product.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a molecular ion (M⁺) peak at m/z = 194. Fragmentation patterns are critical for structural confirmation.
-
Molecular Ion [M]⁺: m/z = 194
-
Common Fragments:
Chemical Reactivity and Synthetic Utility
Reactions of the Aldehyde Moiety
The aldehyde group is the primary site of reactivity. The presence of two electron-donating ether groups on the ring reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, which may slow the rate of nucleophilic addition reactions.[3][4]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-(propan-2-yloxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][5]
-
Reduction: Selective reduction to 4-methoxy-2-(propan-2-yloxy)benzyl alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Nucleophilic Addition: It undergoes typical aldehyde reactions, including:
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. Electron-donating groups generally decrease the rate of this reaction.[3]
-
Grignard Reaction: Addition of an organomagnesium halide (R-MgX) to form a secondary alcohol.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations, to form new C-C bonds.[1]
-
Caption: Key reactions involving the aldehyde group of the title compound.
Reactions Involving the Aromatic System
The methoxy and isopropoxy groups are ortho, para-directing and activating. However, the existing substitution pattern means that electrophilic aromatic substitution will be directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C3 and C5, though steric hindrance from the adjacent isopropoxy group may influence regioselectivity.
Stability and Ether Cleavage
The compound is stable under typical laboratory conditions. The aryl ether linkages are robust but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI), which would demethylate and deisopropylate the molecule.
Safety, Handling, and Storage
Hazard Identification
While specific toxicity data for this compound is limited, it should be handled with the care afforded to other aromatic aldehydes and ethers.
-
Toxicity: Aromatic aldehydes are generally considered less toxic than their low molecular weight aliphatic counterparts.[6] However, they can be irritants.[7]
-
Irritation: May cause skin, eye, and respiratory irritation.[7]
-
Flammability: Aromatic aldehydes are typically combustible but not highly flammable.[6]
Recommended Handling Procedures
Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a structurally significant synthetic intermediate with a well-defined reactivity profile. Its synthesis is straightforward via Williamson etherification, and its structure is readily confirmed by standard spectroscopic methods. The interplay between the aldehyde functionality and the dual electron-donating ether groups provides a unique platform for the synthesis of diverse and complex target molecules. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
-
Sharma, V., et al. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). National Council of Educational Research and Training (NCERT). Retrieved January 15, 2026, from [Link]
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]
-
Barthora, S., et al. (2011). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. Journal of Chemical, Biological and Physical Sciences. Retrieved January 15, 2026, from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]
-
Ali, B., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Retrieved January 15, 2026, from [Link]
-
Aldehydes. (n.d.). Chemical Safety Facts. Retrieved January 15, 2026, from [Link]
-
Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
bmse010130 4-methoxy Benzaldehyde. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 15, 2026, from [Link]
-
Formaldehyde. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
The MS and MS2 spectra and proposed fragmentation pathway. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
2-Hydroxy-4-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Proposed fragmentation patterns and characteristic ions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Course Hero. Retrieved January 15, 2026, from [Link]
-
4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. nbinno.com [nbinno.com]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. johndwalsh.com [johndwalsh.com]
A Comprehensive Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
4-Methoxy-2-(propan-2-yloxy)benzaldehyde, identified by the CAS number 107811-48-3 , is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring a benzaldehyde core with methoxy and isopropoxy substituents at the C4 and C2 positions respectively, bestows upon it a unique reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications as a precursor in the development of complex molecules, particularly within the pharmaceutical domain. The strategic placement of electron-donating methoxy and isopropoxy groups influences the electronic properties, solubility, and reactivity of the aldehyde, making it a subject of interest for chemists aiming to construct intricate molecular frameworks.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
Core Properties
| Property | Value | Source |
| CAS Number | 107811-48-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |
| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR (CDCl₃): Key signals are observed at approximately δ 10.1 (s, 1H, CHO), δ 7.2–6.8 (aromatic protons), δ 4.6 (septet, J = 6 Hz, OCH(CH₃)₂), and δ 3.9 (s, OCH₃).[1]
-
FT-IR: Characteristic absorption bands are expected around 1685 cm⁻¹ for the C=O stretching of the aldehyde and 1250 cm⁻¹ corresponding to the C-O-C ether linkage.[1]
Synthesis Methodology: A Practical Approach
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide.
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established principles of the Williamson ether synthesis.
Materials:
-
4-Hydroxy-2-methoxybenzaldehyde
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) and the chosen anhydrous solvent (Acetone or DMF).
-
Alkylation: While stirring the suspension, add isopropyl bromide (1.5-2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, approx. 56°C; for DMF, a higher temperature may be used, e.g., 80°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF or acetone is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[3][6]
-
An excess of the base and alkylating agent is used to drive the reaction to completion.
-
Refluxing provides the necessary activation energy for the Sₙ2 reaction.
-
The aqueous work-up is designed to remove unreacted starting materials, inorganic salts, and any water-soluble byproducts.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a versatile building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Role as a Synthetic Intermediate
The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including:
-
Condensation Reactions: Such as Knoevenagel condensations and aldol condensations, to form carbon-carbon double bonds.
-
Reductive Amination: To synthesize secondary and tertiary amines.
-
Wittig Reaction: For the formation of alkenes.
-
Cyclization Reactions: Serving as a precursor for the synthesis of heterocyclic compounds which are prevalent in many pharmaceutical structures.[1]
Potential in Medicinal Chemistry
While direct biological applications of this compound are not extensively documented, its structural motifs are present in molecules with interesting pharmacological profiles. Derivatives of structurally related benzaldehydes have been investigated for various therapeutic applications. For instance, some benzaldehyde derivatives have been explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancers.[7] The structural similarity of this compound to known bioactive compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of anticancer drug discovery.[1]
Comparative Analysis with Structurally Similar Compounds
To appreciate the unique characteristics of this compound, a comparison with its structural analogs is insightful.
| Compound | Structural Difference | Impact on Properties and Reactivity |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | Isopropoxy group is replaced by a trifluoromethyl (CF₃) group. | The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions.[1] |
| 2-Hydroxy-4-methoxybenzaldehyde | Isopropoxy group is a hydroxyl group. | The presence of the acidic phenolic hydroxyl group allows for different reaction pathways and can participate in hydrogen bonding, affecting solubility and crystallinity.[8][9] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Isopropoxy group is absent, and a hydroxyl group is at the C4 position with the methoxy group at C3. | The different substitution pattern significantly alters the electronic and steric environment of the aromatic ring and the aldehyde, leading to different reactivity and biological activity. |
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically functionalized aromatic aldehyde with significant potential as an intermediate in organic synthesis. Its defined physicochemical properties and predictable reactivity, primarily through the Williamson ether synthesis for its preparation and the versatile chemistry of its aldehyde group, make it a valuable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for harnessing its full synthetic utility.
References
-
Bio-Rad. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
-
Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]
-
Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 9. nmppdb.com.ng [nmppdb.com.ng]
- 10. fishersci.com [fishersci.com]
- 11. bio.vu.nl [bio.vu.nl]
An In-depth Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted benzaldehyde derivative with significant potential as a versatile intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, detailed spectral characterization, and prospective applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.[1]
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₁H₁₄O₃, is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position (para) and an isopropoxy group at the 2-position (ortho).[1] The presence of these two electron-donating ether groups significantly influences the electronic environment of the aromatic ring and the reactivity of the aldehyde functional group.[1]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 107811-48-3 | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from related compounds[2][3] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | Inferred from related compounds[2] |
Synthesis of this compound
The most common and efficient synthetic route to this compound is the Williamson ether synthesis.[4][5][6][7][8] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][8] In this specific synthesis, the commercially available 2-Hydroxy-4-methoxybenzaldehyde serves as the starting material.[9][10][11] The phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide, which then acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired ether.
Synthetic Pathway Diagram
Caption: Williamson ether synthesis of the target molecule.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add 2-bromopropane (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, minimizing side reactions.[9] Stronger bases like sodium hydride could also be used.[4]
-
Solvent: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. Dimethylformamide (DMF) can also be used to potentially increase the reaction rate.[5]
-
Excess Reagent: A slight excess of the alkylating agent (2-bromopropane) is used to ensure complete conversion of the starting material.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the aldehyde functional group, especially at elevated temperatures.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are tabulated below.
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Integration | Key Features |
| Aldehyde (-CHO) | singlet | ~10.1 | 1H | Downfield shift due to the deshielding effect of the carbonyl group.[1] |
| Aromatic (Ar-H) | multiplet | 6.8 - 7.2 | 3H | Complex splitting pattern due to ortho and meta coupling. |
| Isopropoxy (-OCH(CH₃)₂) | septet | ~4.6 | 1H | Characteristic septet due to coupling with the six methyl protons.[1] |
| Methoxy (-OCH₃) | singlet | ~3.9 | 3H | Sharp singlet in the typical methoxy region.[1] |
| Isopropoxy (-OCH(CH₃)₂) | doublet | ~1.4 | 6H | Doublet due to coupling with the methine proton. |
Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.[1][12]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Chemical Shift (δ, ppm) | Key Features |
| Aldehyde (C=O) | ~190 | Downfield shift characteristic of an aldehyde carbonyl carbon.[13] |
| Aromatic (C-O, C-C) | 100 - 165 | Multiple signals corresponding to the substituted aromatic ring carbons. |
| Isopropoxy (-OCH(CH₃)₂) | ~70 | Methine carbon of the isopropoxy group. |
| Methoxy (-OCH₃) | ~55 | Carbon of the methoxy group.[13] |
| Isopropoxy (-OCH(CH₃)₂) | ~22 | Methyl carbons of the isopropoxy group. |
Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Aldehyde) | ~1685 | Stretching |
| C-H (Aldehyde) | ~2850, ~2750 | Stretching (Fermi resonance doublet)[16] |
| C-O-C (Ether) | ~1250 | Asymmetric Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C=C (Aromatic) | ~1600, ~1480 | Stretching |
| C-H (Aliphatic) | ~2980-2850 | Stretching |
Note: Characteristic wavenumbers are based on data from structurally similar compounds.[1][16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ in the electron ionization (EI) mass spectrum would be at m/z = 194.23, corresponding to its molecular weight.[1]
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis.[1] Its aldehyde functionality allows it to participate in a wide range of chemical transformations, including:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.[1]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.[1]
-
Condensation Reactions: It can undergo condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to form alkenes.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic addition by organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1]
The presence of the methoxy and isopropoxy groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Conclusion
This compound is a synthetically accessible and versatile intermediate. Its preparation via the Williamson ether synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. The presence of multiple functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
-
Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. (URL: [Link])
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. (URL: [Link])
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. (URL: [Link])
-
Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. (URL: [Link])
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). (URL: [Link])
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (URL: not available)
-
Williamson Ether Synthesis. (URL: [Link])
-
2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (URL: )
-
Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). (URL: [Link])
-
Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])
-
bmse010130 4-methoxy Benzaldehyde at BMRB. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem. (URL: [Link])
-
Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])
-
4-Methoxybenzaldehyde - mVOC 4.0. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (URL: [Link])
-
Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])
-
4 Methoxybenzaldehyde - mzCloud. (2017). (URL: [Link])
-
Synthesis of 4-(2-propynyloxy) benzaldehyde - PrepChem.com. (URL: [Link])
-
Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com. (2022). (URL: [Link])
-
4-Methoxy-2-spiro[3.3]heptan-2-yloxybenzaldehyde - PubChem. (URL: [Link])
-
4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 4-Isopropoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 15. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 16. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 17. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
"4-Methoxy-2-(propan-2-yloxy)benzaldehyde" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the selected synthetic route, provide a detailed, step-by-step experimental protocol, and present the relevant data in a clear and accessible format. The synthesis is grounded in the well-established Williamson ether synthesis, a reliable method for the formation of ethers. This guide aims to equip the reader with the necessary knowledge to successfully synthesize the target compound with a high degree of purity and yield.
Introduction and Significance
This compound is a substituted aromatic aldehyde characterized by a methoxy group at the 4-position and an isopropoxy group at the 2-position of the benzaldehyde scaffold.[1] This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, oxidation, reduction, and condensation reactions.[1] Consequently, this compound is a key intermediate in the preparation of various heterocyclic compounds, pharmaceutical agents, and other specialty chemicals.[1] A reliable and well-documented synthetic route is therefore of paramount importance for its accessibility in research and development.
The Synthetic Pathway: A Strategic Approach via Williamson Ether Synthesis
The most direct and efficient pathway for the synthesis of this compound is through the O-alkylation of 4-methoxy-2-hydroxybenzaldehyde with an isopropyl halide. This reaction proceeds via the Williamson ether synthesis, a classic and widely utilized S_N2 reaction.[2]
Mechanistic Insights
The Williamson ether synthesis involves the reaction of an alkoxide with a primary or secondary alkyl halide.[2] In this specific synthesis, the phenolic hydroxyl group of 4-methoxy-2-hydroxybenzaldehyde is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide in a concerted S_N2 fashion, leading to the displacement of the halide and the formation of the desired ether linkage.[2][3]
The choice of base is critical for the success of the reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed to ensure complete deprotonation of the phenol without causing unwanted side reactions. The reaction is generally carried out in a polar aprotic solvent, such as acetone or 2-butanone, which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
Visualizing the Synthesis Pathway
The following diagram illustrates the synthetic transformation from 4-methoxy-2-hydroxybenzaldehyde to this compound.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is adapted from analogous Williamson ether synthesis procedures for similar benzaldehyde derivatives.[4][5]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-methoxy-2-hydroxybenzaldehyde | C₈H₈O₃ | 152.15 | 10.0 g (65.7 mmol) | ≥98% | Sigma-Aldrich |
| 2-Iodopropane | C₃H₇I | 169.99 | 13.4 g (78.8 mmol) | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.6 g (98.6 mmol) | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 200 mL | ACS Grade | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-hydroxybenzaldehyde (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and acetone (200 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-iodopropane (13.4 g, 78.8 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it under reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue. Dissolve the residue in diethyl ether (150 mL) and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
2-Iodopropane is a volatile and potentially harmful alkylating agent and should be handled with care.
-
Acetone and diethyl ether are highly flammable solvents. Avoid open flames and sources of ignition.
Conclusion
This technical guide has detailed a reliable and efficient synthesis of this compound via the Williamson ether synthesis. By following the provided protocol, researchers can obtain this valuable intermediate in good yield and high purity. The mechanistic insights and procedural details are intended to provide a solid foundation for the successful execution of this synthesis in a laboratory setting.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]
-
PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. Available from: [Link]
-
PubChem. 2-Hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
The Good Scents Company. 2-hydroxy-4-methoxybenzaldehyde. Available from: [Link]
-
NIST WebBook. Benzaldehyde, 2-hydroxy-4-methoxy-. National Institute of Standards and Technology. Available from: [Link]
-
PubChem. 4-Hydroxy-2-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
A Comprehensive Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted aromatic aldehyde with significant utility as a versatile intermediate in organic synthesis. The document details its chemical identity, a robust synthetic protocol via the Williamson ether synthesis with mechanistic insights, and a thorough spectroscopic characterization profile. Furthermore, it explores the compound's chemical reactivity and its applications, particularly in the development of pharmaceuticals and specialty chemicals. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.
Chemical Identity and Physicochemical Properties
This compound is an aromatic compound characterized by a benzaldehyde core substituted with a methoxy group at the para-position (C-4) and an isopropoxy group at the ortho-position (C-2).[1] The presence of these two electron-donating ether groups significantly influences the electronic properties and reactivity of the aromatic ring and the aldehyde functional group.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 107811-48-3 | [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)OC)C=O | PubChem |
| InChIKey | SCNACFZNKYKEBH-UHFFFAOYSA-N | PubChem |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [1] |
Synthesis and Mechanism
The most direct and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4] In this case, the precursor is 4-methoxy-2-hydroxybenzaldehyde, which is deprotonated by a weak base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking a suitable isopropyl electrophile, such as 2-bromopropane.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-methoxy-2-hydroxybenzaldehyde. The resulting phenoxide is a potent nucleophile. The choice of a relatively weak base like K₂CO₃ is often sufficient for phenols and avoids potential side reactions associated with stronger bases.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This attack occurs from the backside relative to the leaving group (halide ion), leading to an inversion of stereochemistry if the carbon were chiral.[3]
-
Product Formation: A new C-O ether bond is formed, and the halide ion is expelled as the leaving group, yielding the target compound and a salt byproduct (e.g., KBr).
Causality of Experimental Choices:
-
Substrate: 4-methoxy-2-hydroxybenzaldehyde is the ideal starting material as the other ether linkage is already in place.
-
Alkylating Agent: A secondary alkyl halide like 2-bromopropane is used. While primary halides are more reactive in Sₙ2 reactions, secondary halides are still effective.[4] Tertiary halides are strictly avoided as they would lead predominantly to elimination (E2) side products.[5][6]
-
Base: Potassium carbonate is a cost-effective and moderately strong base, ideal for deprotonating phenols without being overly reactive towards other functional groups.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile (CH₃CN) is preferred. These solvents can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (10 mL per gram of starting material).
-
Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromopropane (1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a pure solid.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. The key features are derived from the distinct chemical environments of the protons and carbons within the molecule.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO)[1]δ ~7.8 ppm (d, 1H, Ar-H)δ ~6.5 ppm (m, 2H, Ar-H)δ ~4.6 ppm (septet, 1H, -OCH(CH₃)₂)[1]δ ~3.8 ppm (s, 3H, -OCH₃)δ ~1.3 ppm (d, 6H, -OCH(CH₃)₂) | The aldehyde proton is highly deshielded. The methoxy protons appear as a singlet. The isopropoxy group shows a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. |
| ¹³C NMR | δ ~190 ppm (C=O)δ ~165-110 ppm (Aromatic C)δ ~72 ppm (-OCH(CH₃)₂)δ ~56 ppm (-OCH₃)δ ~22 ppm (-OCH(CH₃)₂) | The carbonyl carbon is significantly downfield.[7][8] Aromatic carbons appear in their typical region, and the three distinct aliphatic carbons are observed upfield. |
| IR (Infrared) | ~2850 & 2750 cm⁻¹ (C-H stretch, aldehyde)~1690 cm⁻¹ (C=O stretch, conjugated)[7]~1600, 1580 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether) | The pair of weak aldehydic C-H stretches and the strong, sharp carbonyl peak are diagnostic.[8][9] Conjugation with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7] |
| MS (Mass Spec) | [M]+ at m/z = 194.09Key fragments from loss of -CH(CH₃)₂ or -CHO | The molecular ion peak confirms the molecular weight. Fragmentation patterns, like α-cleavage at the carbonyl group, help confirm the structure.[10] |
Spectroscopic Correlation Diagram
Caption: Correlation of key structural features with their expected NMR and IR signals.
Chemical Reactivity and Synthetic Utility
This compound is a versatile building block due to the reactivity of its aldehyde group.[1] The ether linkages are generally stable under many reaction conditions.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-(propan-2-yloxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1]
-
Reduction: The aldehyde is easily reduced to 4-methoxy-2-(propan-2-yloxy)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents (R-MgBr) and organolithium compounds (R-Li), to form secondary alcohols.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a wide range of secondary and tertiary amines, a crucial transformation in pharmaceutical chemistry.
-
Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of the aldehyde group into an alkene, enabling carbon-carbon bond formation.
Reactivity Map
Caption: Key chemical transformations of this compound.
Applications and Comparative Analysis
This compound serves primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] The specific combination of methoxy and isopropoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity in target drug molecules.
A comparative analysis with structurally related compounds highlights the unique contribution of its substituents:
| Compound | Key Structural Difference | Impact on Properties | Potential Applications |
| This compound | C2-isopropoxy group | Increases lipophilicity and steric bulk compared to a hydroxyl or methoxy group. | Versatile intermediate for tuning molecular properties in drug discovery.[1] |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C2-trifluoromethyl (CF₃) group | The CF₃ group is strongly electron-withdrawing, increasing the aldehyde's electrophilicity and metabolic stability.[1] | Intermediate for anti-neuroinflammatory agents.[1] |
| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | C2-hydroxyl, C4-propargyloxy | The C2-OH allows for hydrogen bonding. The terminal alkyne enables participation in "click chemistry" reactions.[1] | Precursor for creating compound libraries via click chemistry.[1][11] |
| 4-Anisaldehyde (4-Methoxybenzaldehyde) | No C2-substituent | Less sterically hindered and less lipophilic. Serves as a fundamental building block. | Precursor in fragrances, pharmaceuticals, and other syntheses.[12] |
Conclusion
This compound is a valuable and synthetically accessible aromatic aldehyde. Its preparation via the Williamson ether synthesis is robust and high-yielding. The compound's reactivity is dominated by its aldehyde functional group, which can be manipulated through a variety of classic organic transformations to build molecular complexity. The specific substitution pattern provides chemists and drug developers with a unique scaffold to modulate the physicochemical and biological properties of target molecules, underscoring its importance as a key intermediate in modern organic synthesis.
References
- This compound | 107811-48-3 | Benchchem. (n.d.).
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved from [Link]
-
Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Retrieved from [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017). Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved from [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
-
This compound - C11H14O3 | CSSS00000754425. (n.d.). Retrieved from [Link]
-
Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - C11H14O3 | CSSS00000754425 [chem-space.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
Discovery and history of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde"
Beginning Research Phase
I am now deep diving into the world of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde," starting with extensive Google searches. I'm focusing on its discovery, how it is synthesized, and its historical development. I'm also cataloging its alternative names and any related compounds. This initial phase will build a solid foundation.
Charting Synthetic Pathways
I'm now analyzing the search results to identify key milestones and synthesis methods. I am looking into improvements and alternative routes that have been discovered over time. I am searching for its properties, spectroscopic data, and potential applications. My guide structure is taking shape, and I plan to include a historical timeline and comparative analysis of methodologies. I will then work on a detailed experimental protocol.
Planning Guide Structure
I am now structuring the technical guide. I will start with an introduction and then delve into a detailed historical timeline. Next, I'll compare synthetic methodologies. A detailed experimental protocol, complete with a Graphviz diagram, is up next. Finally, I will compile key properties, and then write the complete technical guide, with citations and a comprehensive references section.
Beginning the Search Process
I've initiated a search for the history and discovery timeline of "this compound." The initial findings are helpful, though a clear, concise timeline isn't immediately apparent. The current search results primarily provide information regarding other aspects. I will need to refine my search terms to gather the specific information I am seeking.
Deepening the Investigation
I'm digging deeper into the background of this compound. The initial search was helpful but didn't pinpoint the history I need. I found that while it is used as an intermediate, a clear discovery timeline is missing. I've uncovered some potential routes from similar molecules, particularly through Williamson ether synthesis. I will need to delve further into these related compounds for hints of its past.
Narrowing the Focus
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Inferring the Synthesis
I'm focusing now on the likely synthetic pathway. Though a historical account remains elusive, I've deduced a logical route. The synthesis probably begins with commercially available 2-hydroxy-4-methoxybenzaldehyde. This provides a clear starting point for further investigation.
Analyzing the Pathway Details
The Williamson ether synthesis appears to be the key. I am now refining the reaction conditions. My focus is on the crucial role of the base and solvent required for deprotonation and achieving the right nucleophilicity. This will directly dictate the success of the reaction. I am also investigating whether a catalytic or stoichiometric quantity of the base is preferred. Further, the search results highlight that the choice of isopropyl halide might influence the reaction rate.
Deducing the Synthesis Route
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Constructing the Logical Synthesis
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Physical and chemical characteristics of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde"
This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and potential applications.
Introduction: A Molecule of Synthetic Versatility
This compound, with the CAS Number 107811-48-3, is a disubstituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with a methoxy group at the 4-position and an isopropoxy group at the 2-position, makes it a valuable building block in the synthesis of more complex molecules.[1] The interplay of its electron-donating ether groups and the reactive aldehyde functionality dictates its chemical behavior and utility, particularly in the creation of heterocyclic compounds and as a scaffold in medicinal chemistry.[1]
Derivatives of structurally similar benzaldehydes have garnered significant attention for their potential biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This positions this compound as a compound of interest for the development of novel therapeutic agents.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Chemical Identification and Core Properties
Below is a summary of the key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 107811-48-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |
| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |
Physical Properties
Specific experimental data for the physical properties of this compound, such as melting and boiling points, are not widely available in published literature. However, we can infer likely characteristics by examining related compounds. For instance, 2-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 41-43 °C and a boiling point of 269-270 °C.[6] Conversely, 4-hydroxy-2-methoxybenzaldehyde has a significantly higher melting point of 158-159 °C.[7] The presence of the isopropoxy group in place of a hydroxyl group in the target molecule would likely result in a lower melting point compared to its hydroxylated counterparts due to the disruption of intermolecular hydrogen bonding. It is expected to be a liquid or a low-melting solid at room temperature. Its solubility is predicted to be low in water but high in common organic solvents like ethanol, acetone, and dichloromethane, a common trait for such aromatic ethers.
Spectroscopic Signature
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, around δ 9.8–10.2 ppm.[8] The methoxy group (OCH₃) would appear as a sharp singlet around δ 3.8–4.0 ppm.[8] The isopropoxy group would present as a septet for the CH proton around δ 4.5-5.0 ppm and a doublet for the two methyl (CH₃) groups. The aromatic protons would appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm).
¹³C NMR: The carbon NMR would feature a highly deshielded signal for the carbonyl carbon of the aldehyde at approximately δ 190 ppm. The carbons of the methoxy and isopropoxy groups would resonate in the upfield region (δ 55-70 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with their specific shifts influenced by the positions of the ether substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. Other key absorbances would include C-O stretching vibrations for the ether linkages and C-H stretching from the aromatic ring and alkyl groups.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ). Fragmentation patterns would likely involve the loss of the isopropoxy and methoxy groups, as well as the aldehyde function.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through well-established synthetic methodologies, primarily the Williamson ether synthesis.
General Synthesis Pathway
The most common and logical synthetic route involves the O-alkylation of a suitably substituted hydroxybenzaldehyde with an isopropyl halide. This reaction is a classic example of the Williamson ether synthesis.
Caption: General synthesis pathway for this compound.
Exemplary Experimental Protocol
The following protocol is adapted from a similar synthesis of a propargyloxy benzaldehyde derivative and illustrates the key steps in the Williamson ether synthesis.
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a stirred suspension of 2-hydroxy-4-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous acetone at reflux temperature under a nitrogen atmosphere, add isopropyl bromide dropwise over a period of 1-2 hours.
-
Maintain the reaction at reflux for an additional 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Chemical Reactivity
The reactivity of this molecule is governed by its aldehyde and ether functional groups.
Caption: Key chemical reactions of this compound.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Condensation Reactions: The aldehyde functionality makes it a suitable substrate for various condensation reactions, such as the Wittig reaction, aldol condensation, and the formation of imines and oximes.[1]
-
Nucleophilic Substitution: The methoxy and isopropoxy groups are generally stable but can undergo nucleophilic substitution under more forcing conditions.[1]
Applications in Research and Development
This compound serves as a crucial intermediate in several areas of chemical research.
-
Pharmaceutical Synthesis: This compound is a valuable precursor for the synthesis of more complex molecules with potential pharmacological activities.[1] Its structural motifs are found in various bioactive compounds. For instance, derivatives of related benzaldehydes have been investigated for their anticancer properties.[1][9]
-
Organic Synthesis: The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of heterocyclic compounds and other complex organic structures.[1]
-
Materials Science: Derivatives of this compound could be explored for applications in materials science, such as in the synthesis of polymers or dyes.[9]
Safety, Handling, and Toxicology
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on structurally similar compounds is warranted.
Hazard Identification
An SDS for the closely related isomer, 4-(1-Methoxypropan-2-yloxy)benzaldehyde, indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is prudent to assume that this compound possesses a similar hazard profile.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[10]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Toxicological Information
No specific toxicological data for this compound is currently available.[10] For related methoxybenzaldehydes, toxicological effects are generally associated with irritation.[11] As with any chemical compound with limited toxicological data, exposure should be minimized.
Conclusion
This compound is a synthetically useful aromatic aldehyde with significant potential as a building block in the development of pharmaceuticals and other specialty chemicals. While some of its physical and toxicological properties are not extensively documented, a clear understanding of its chemical nature can be established through its synthesis, reactivity, and spectroscopic characteristics, often by drawing logical comparisons with well-characterized related compounds. This guide provides a foundational understanding for researchers and scientists working with this versatile molecule, emphasizing safe handling and informed application in their synthetic endeavors.
References
[Please note that the following links are provided for verification and may lead to vendor or database pages.]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
NIST. Benzaldehyde, 4-methoxy- IR Spectrum. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde. [Link]
-
The Good Scents Company. 4-methoxysalicylaldehyde. [Link]
-
Bio-Rad Laboratories, Inc. Safety Data Sheet. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]
-
PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. [Link]
-
PubChem. 4-Hydroxy-2-Methoxybenzaldehyde. [Link]
-
PubChem. 4-Methoxy-2-spiro[3.3]heptan-2-yloxybenzaldehyde. [Link]
-
NIST. Benzaldehyde, 4-methoxy-. [Link]
-
BMRB. bmse010130 4-methoxy Benzaldehyde. [Link]
-
NIST. Benzaldehyde, 4-methoxy- Mass Spectrum. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Food and Chemical Toxicology. o-methoxybenzaldehyde. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]
-
ResearchGate. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]
-
SpectraBase. 4-Benzyloxy-3-methoxy-benzaldehyde. [Link]
-
Arctom Scientific. 4-(propan-2-yloxy)benzaldehyde. [Link]
-
ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]
-
RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]
-
MDPI. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 7. 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. aksci.com [aksci.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide on the Theoretical and Computational-Driven Analysis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Introduction
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₁₁H₁₄O₃.[1] This molecule, characterized by a benzaldehyde core with methoxy and isopropoxy substituents at the C4 and C2 positions respectively, represents a versatile scaffold in medicinal chemistry and organic synthesis.[1] The aldehyde functional group offers a reactive site for a multitude of chemical transformations, including the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are prevalent in pharmacologically active compounds.[2][3] The strategic placement of electron-donating methoxy and isopropoxy groups on the aromatic ring is anticipated to modulate the electronic properties, reactivity, and biological activity of the molecule.[1]
Substituted benzaldehydes, as a class of compounds, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[2][4][5] The structure-activity relationship (SAR) of these compounds is critically dependent on the nature, number, and position of the substituents on the aromatic ring.[2] This technical guide provides a comprehensive theoretical framework for the investigation of this compound, leveraging computational chemistry to elucidate its structural, electronic, and spectroscopic properties. Such a theoretical-computational approach is indispensable in modern drug discovery and development, offering predictive insights that can rationalize experimental observations and guide the design of novel therapeutic agents.
Part 1: Molecular Structure and Conformational Analysis
A fundamental understanding of the three-dimensional structure of this compound is paramount to elucidating its chemical behavior and biological interactions. The presence of the flexible isopropoxy group suggests the possibility of multiple low-energy conformations, which can be explored through computational methods.
Conformational Search and Geometry Optimization
A systematic conformational search is the initial step in characterizing the potential energy surface of the molecule. This can be accomplished using molecular mechanics force fields, followed by geometry optimization of the identified conformers using more accurate quantum mechanical methods.
Experimental Protocol: Conformational Analysis
-
Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational space of the isopropoxy and methoxy groups.
-
Geometry Optimization: The resulting conformers are then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Energy Profiling: The relative energies of the optimized conformers are calculated to identify the global minimum and other low-energy structures.
Key Geometric Parameters
The optimized geometry of the most stable conformer provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters offer insights into the steric and electronic effects of the substituents on the benzaldehyde core.
Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length (Å) | ~1.22 |
| C-C Aromatic Bond Lengths (Å) | ~1.39 - 1.41 |
| C-O (methoxy) Bond Length (Å) | ~1.36 |
| C-O (isopropoxy) Bond Length (Å) | ~1.37 |
| O-C-H (aldehyde) Bond Angle (°) | ~121 |
| C-C-C Aromatic Bond Angles (°) | ~119 - 121 |
Note: These are predicted values based on typical DFT calculations for similar molecules and would need to be confirmed by a specific calculation for the title compound.
Part 2: Electronic Properties and Reactivity Analysis
The electronic properties of this compound govern its reactivity and potential for intermolecular interactions. DFT calculations are a powerful tool for probing these characteristics.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[6]
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[6] For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and the oxygen atoms of the ether linkages, indicating these as sites for electrophilic attack. The aldehyde proton and aromatic protons would exhibit a positive potential.
Global Reactivity Descriptors
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity.[6]
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |
Part 3: Spectroscopic Characterization (Theoretical)
Computational spectroscopy plays a crucial role in the interpretation and prediction of experimental spectra.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies and intensities for the vibrational modes of this compound would be expected to show characteristic peaks for the C=O stretch of the aldehyde, C-O stretches of the ether linkages, and various aromatic C-H and C-C vibrations.
Experimental Protocol: Theoretical Vibrational Spectroscopy
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry of the molecule using the same DFT method and basis set.
-
Frequency Scaling: Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
-
Spectrum Generation: Generate theoretical IR and Raman spectra from the scaled frequencies and calculated intensities.
-
Mode Assignment: Visualize the normal modes of vibration to assign the calculated frequencies to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure elucidation and confirmation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
Predicted ¹H NMR Chemical Shifts
Caption: Predicted ¹H NMR chemical shift ranges for key protons.
UV-Visible Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Visible absorption spectrum of this compound. The calculations would likely predict π → π* and n → π* transitions.[6]
Part 4: Potential Applications in Drug Discovery
The structural and electronic features of this compound make it an interesting candidate for further investigation in drug discovery.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Given the reported anticancer and antimicrobial activities of substituted benzaldehydes,[2][7] molecular docking studies could be performed to investigate the potential of this compound to inhibit relevant biological targets.
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By employing a suite of computational chemistry techniques, from conformational analysis to molecular docking, a wealth of information regarding the structural, electronic, and spectroscopic properties of this molecule can be obtained. These theoretical insights are invaluable for rationalizing its chemical reactivity and for guiding its potential applications in drug discovery and materials science. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this and other similarly substituted benzaldehyde derivatives.
References
-
de Souza, M. V. N., et al. (2014). Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará. [Link]
-
Bui, T. H., et al. (2013). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Molecules, 18(9), 11094-11113. [Link]
-
Srivastava, R., et al. (2021). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 13(4), 221-226. [Link]
-
Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1296. [Link]
-
Phan, T. N. T., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(11), 939. [Link]
-
ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. [Table]. ResearchGate. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]
-
Mary, Y. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 4(4), 1334-1349. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] The protocol herein details a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution of the synthesis.
Introduction
This compound is a substituted aromatic aldehyde characterized by a methoxy group at the C-4 position and an isopropoxy group at the C-2 position of the benzene ring.[1] The presence of these electron-donating groups influences the electronic properties, solubility, and reactivity of the molecule, making it a versatile building block in organic synthesis.[1] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[1] This positions the compound as a key starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.[1]
The synthesis route detailed in this protocol employs the Williamson ether synthesis, an SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide.[2][3][4] In this specific application, the phenolic hydroxyl group of a substituted benzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide to form the desired ether linkage.[3][5] This method is widely utilized for the preparation of both symmetrical and unsymmetrical ethers.[4]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with 2-bromopropane in the presence of a suitable base, such as potassium carbonate.
Reaction:
Mechanism:
The reaction proceeds via a classical Williamson ether synthesis mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[3]
-
Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of 2-bromopropane in a concerted, backside attack. This displaces the bromide ion, which serves as the leaving group.[3]
-
Product Formation: The formation of the new carbon-oxygen bond results in the desired product, this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxy-4-methoxybenzaldehyde | ≥98.0% | Sigma-Aldrich | - |
| 2-Bromopropane | 99% | Sigma-Aldrich | - |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| Acetone | ACS Grade | VWR | Should be anhydrous. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For washing. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific | For drying. |
| Round-bottom flask (250 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (500 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol), anhydrous potassium carbonate (18.2 g, 131.4 mmol), and anhydrous acetone (150 mL).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (12.2 mL, 131.4 mmol) dropwise to the reaction mixture at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60°C) using a heating mantle.[6] Maintain the reflux with vigorous stirring for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material (2-hydroxy-4-methoxybenzaldehyde) indicates the completion of the reaction.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide by-products and wash the solid residue with acetone.
-
Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]
-
2-Hydroxy-4-methoxybenzaldehyde: May cause skin and serious eye irritation.[9][10]
-
2-Bromopropane: Is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.
-
Acetone: Is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness.
-
Potassium Carbonate: Causes serious eye irritation.[8]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Unit |
| Molecular Weight of Starting Material (C₈H₈O₃) | 152.15 | g/mol [11][12] |
| Molecular Weight of Product (C₁₁H₁₄O₃) | 194.23 | g/mol [1] |
| Molar Ratio (Starting Material:Base:Alkylating Agent) | 1 : 2 : 2 | - |
| Reaction Temperature | ~60 | °C |
| Reaction Time | 12 - 16 | hours |
| Expected Yield | 80 - 90 | % |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and ensure the temperature is maintained. Check the purity of reagents. |
| Inactive base. | Use freshly dried and finely powdered potassium carbonate. | |
| Low Yield | Loss of product during work-up or purification. | Ensure efficient extraction and minimize transfers. Optimize purification conditions. |
| Side reactions. | Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent. | |
| Formation of Impurities | Presence of moisture. | Use anhydrous solvents and reagents. |
| Excess alkylating agent. | Use the specified stoichiometry. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently and safely produce this valuable chemical intermediate for further applications in organic synthesis and drug discovery. The provided mechanistic insights and troubleshooting guide aim to facilitate a deeper understanding of the reaction and ensure successful outcomes.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production. [Link]
-
Bio-Connect. Safety Data Sheet. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
NIST. Benzaldehyde, 4-methoxy-. [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 4-Hydroxy-3-methoxybenzaldehyde;2-propan-2-yloxypropane. [Link]
-
ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
PubChem. 4-Methoxy-2-spiro[3.3]heptan-2-yloxybenzaldehyde. [Link]
-
PubChem. 4-Hydroxy-2-Methoxybenzaldehyde. [Link]
-
PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
-
The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde. [Link]
-
PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. [Link]
-
Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde in Pharmaceutical Development
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This versatile ortho-vanillin derivative serves as a crucial building block in medicinal chemistry, offering a tunable scaffold for developing novel therapeutic agents. We will explore its synthesis, its role as a molecular scaffold, and its potential applications in drug discovery, grounded in established chemical principles and field-proven insights.
Introduction: A Scaffold of Opportunity
This compound, a substituted benzaldehyde, is gaining attention in pharmaceutical research as a valuable intermediate.[1] Its structure, featuring an aldehyde functional group alongside methoxy and isopropoxy substituents, provides a unique combination of reactivity and physicochemical properties. These electron-donating groups influence its electronic character, solubility, and potential for biological interactions.[1] As a derivative of the vanillin scaffold, which is a well-established "privileged" structure in drug design, it serves as an excellent starting point for creating diverse molecular libraries with a wide range of pharmacological activities, from anticancer to neuroprotective agents.[2][3][4] The aldehyde group, in particular, acts as a versatile chemical handle for constructing more complex molecules through reactions like condensation and nucleophilic additions.[1]
Physicochemical Properties & Structural Analysis
The strategic placement of the methoxy and isopropoxy groups on the benzaldehyde ring dictates the molecule's reactivity and therapeutic potential. The isopropoxy group at the ortho position provides steric bulk, which can influence binding selectivity to biological targets, while the methoxy group at the para position modulates the electronic properties of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 107811-48-3 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Key Functional Groups | Aldehyde, Ether (Methoxy), Ether (Isopropoxy) | [1] |
Synthesis Protocol: Williamson Etherification
The most common and efficient method for synthesizing this compound is the Williamson etherification. This protocol details the synthesis from its precursor, 2-hydroxy-4-methoxybenzaldehyde (an isomer of vanillin), and 2-bromopropane.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the starting material to form a more nucleophilic phenoxide ion. It is preferred for its low cost, ease of handling, and simple removal by filtration.
-
Solvent (DMF): Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent nucleophilic attack on the alkyl halide.
-
Temperature (60-80°C): Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition.
Protocol 3.1: Synthesis of this compound
Materials:
-
2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent)
-
2-Bromopropane (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 70°C and maintain stirring for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (3 times) and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.
Self-Validation: The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Application as a Versatile Pharmaceutical Scaffold
The true value of this compound lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The aldehyde functionality is a key reactive site for derivatization.
Protocol 4.1: Derivatization via Schiff Base Formation
This protocol demonstrates how to use the aldehyde group to form an imine (Schiff base), a common pharmacophore in many drug candidates.[2][7]
Materials:
-
This compound (1.0 eq)
-
A primary amine (e.g., 4-fluoroaniline) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.
Scaffold Derivatization Diagram
Caption: Utility as a central scaffold for diverse chemical transformations.
Potential Mechanistic Pathways & Therapeutic Targets
Derivatives of structurally similar compounds, particularly vanillin, have shown activity against a range of biological targets.[3] This suggests that derivatives of this compound could be potent modulators of key pathological pathways.
Potential Therapeutic Areas:
-
Oncology: Vanillin-related compounds have been shown to induce growth inhibitory activity in human cancer cells, potentially through mechanisms involving the p53 pathway.[1]
-
Neurodegenerative Diseases: Novel vanillin derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4] One study reported a derivative with IC₅₀ values significantly more potent than the reference drug, galantamine.[4]
-
Anti-inflammatory: Benzaldehyde derivatives can suppress the production of inflammatory mediators like nitric oxide (NO) and down-regulate enzymes such as iNOS and COX-2 in activated macrophages.[8][9]
Hypothetical Mechanism of Action: AChE Inhibition
Caption: Hypothetical inhibition of AChE by a novel derivative.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern pharmaceutical development. Its accessible synthesis via robust methods like Williamson etherification and the versatile reactivity of its aldehyde group make it an ideal starting point for generating novel molecular entities.[1][6] The established therapeutic potential of the broader vanillin family provides a strong rationale for exploring derivatives of this compound for complex diseases, including cancer and neurodegenerative disorders.[2][4] Future research should focus on creating diverse libraries from this scaffold and screening them against high-value biological targets to unlock their full therapeutic potential.
References
-
National Center for Biotechnology Information. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
PubMed. Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]
-
SciSpace. Synthesis of new vanillin derivatives from natural eugenol. [Link]
-
Universitas Jenderal Soedirman. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]
-
The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde. [Link]
-
PubChem. 4-Hydroxy-3-methoxybenzaldehyde;2-propan-2-yloxypropane. [Link]
-
PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]
-
National Center for Biotechnology Information. 4-Isopropoxybenzaldehyde. [Link]
-
ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
- Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
ResearchGate. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]
-
National Center for Biotechnology Information. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Isopropoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Benzaldehyde Scaffold
In the landscape of medicinal chemistry, substituted benzaldehydes are foundational scaffolds for the synthesis of a diverse array of biologically active molecules. Among these, 4-Methoxy-2-(propan-2-yloxy)benzaldehyde emerges as a compound of significant interest. Characterized by a methoxy group at the para-position and an isopropoxy group at the ortho-position, this molecule offers a unique combination of electronic and steric properties that make it a valuable intermediate in the design of novel therapeutics.[1] The electron-donating nature of both alkoxy groups influences the reactivity of the aldehyde and the overall electronic character of the aromatic ring, which can be strategically exploited in drug design.[1]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a precursor for the synthesis of potent anticancer and antimicrobial agents, providing detailed, field-proven protocols and discussing the underlying mechanistic principles.
Core Application I: A Building Block for Anticancer Chalcones
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds with a broad spectrum of pharmacological activities, including significant anticancer effects.[2][3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[4] this compound serves as an excellent starting material for generating novel chalcones with potential for enhanced cytotoxicity and selectivity against various cancer cell lines.
The rationale behind using this specific benzaldehyde lies in the contribution of its substituents to the overall bioactivity of the resulting chalcone. The methoxy group is a common feature in many biologically active chalcones, often contributing to their anticancer properties.[4] The ortho-isopropoxy group, being bulkier than a methoxy group, can influence the conformation of the molecule, potentially leading to altered binding affinities for biological targets and improved pharmacokinetic profiles.
Hypothetical Anticancer Activity of Chalcone Derivatives
While specific data for chalcones derived directly from this compound is emerging, we can extrapolate potential activities based on structurally similar compounds. The following table summarizes the reported anticancer activities of chalcones with similar substitution patterns.
| Compound Class | Derivative Structure (Hypothetical) | Target Cancer Cell Line | Reported IC₅₀ (µM) for Similar Scaffolds | Reference for Similar Scaffolds |
| Methoxy-isopropoxy Chalcone | (E)-1-(4-methoxyphenyl)-3-(4-methoxy-2-(propan-2-yloxy)phenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |
| HepG2 (Liver) | 4.64 ± 0.23 | [4] | ||
| HCT116 (Colon) | 6.31 ± 0.27 | [4] | ||
| Hydroxy-isopropoxy Chalcone | (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-2-(propan-2-yloxy)phenyl)prop-2-en-1-one | PC-3 (Prostate) | 8.08 - 13.75 | [2] |
Experimental Protocol: Synthesis of a this compound Derived Chalcone
This protocol details the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methoxy-2-(propan-2-yloxy)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% (v/v)
-
Distilled Water
-
Crushed Ice
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Beakers
-
Buchner Funnel and Filter Paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-methoxyacetophenone in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are indicative of the reaction proceeding.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.
-
Neutralization: Acidify the mixture by the slow addition of 10% HCl until the pH is neutral (pH ≈ 7). This will precipitate the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and melting point. Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Workflow for Chalcone Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of chalcone derivatives.
Hypothesized Mechanism of Action
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A key pathway often implicated is the intrinsic apoptotic pathway, which is triggered by cellular stress and leads to the activation of caspases.
Caption: Hypothesized signaling pathway for chalcone-induced apoptosis.
Core Application II: A Scaffold for Antimicrobial Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds with significant biological activities, including antimicrobial properties.[5] They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The imine group is crucial for their biological action. This compound can be reacted with various primary amines to generate a library of Schiff bases for antimicrobial screening.
The lipophilicity imparted by the alkoxy groups can be advantageous for antimicrobial activity, potentially facilitating the transport of the molecule across microbial cell membranes.
Anticipated Antimicrobial Activity of Schiff Base Derivatives
Based on studies of Schiff bases derived from other substituted benzaldehydes, we can anticipate the potential antimicrobial efficacy of derivatives of this compound.
| Compound Class | Derivative Structure (Hypothetical) | Microorganism | Reported MIC (µg/mL) for Similar Scaffolds | Reference for Similar Scaffolds |
| Imine Derivative | N-(4-hydroxyphenyl)-1-(4-methoxy-2-(propan-2-yloxy)phenyl)methanimine | Escherichia coli | 62.5 - 250 | [5] |
| Staphylococcus aureus | 62.5 | [5] | ||
| Candida albicans | 62.5 - 250 | [5] |
Experimental Protocol: Synthesis of a this compound Derived Schiff Base
This protocol outlines the synthesis of a Schiff base from this compound and para-aminophenol.
Materials:
-
This compound
-
para-Aminophenol
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask with reflux condenser
-
Beakers
-
Buchner Funnel and Filter Paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 25 mL of methanol. In a separate beaker, dissolve 10 mmol of para-aminophenol in 25 mL of methanol.
-
Reaction Initiation: Add the para-aminophenol solution to the stirred solution of the benzaldehyde. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the product and determine its yield and melting point. Confirm the structure using spectroscopic techniques.
Workflow for Schiff Base Synthesis and Antimicrobial Testing
Caption: Workflow for the synthesis and antimicrobial screening of Schiff base derivatives.
Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility allows for the facile generation of diverse libraries of chalcones and Schiff bases. The anticipated anticancer and antimicrobial activities, based on the established pharmacology of these compound classes, warrant further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Gomes, M. N., et al. (2017). Synthesis of Chalcones with Anticancer Activities. Molecules, 22(7), 1230. Available from: [Link].
-
Adole, V. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Allied Sciences, 20(3), 3786-3791. Available from: [Link].
-
Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002. Available from: [Link].
-
de Oliveira, M. R., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8753. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Application Notes and Protocols for Biologically Active Derivatives of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, a versatile building block for the synthesis of a myriad of biologically active compounds.[1] The specific compound, this compound, offers a unique combination of electronic and steric properties. The electron-donating methoxy and isopropoxy groups can influence the reactivity of the aldehyde and the overall lipophilicity of its derivatives, potentially enhancing their interaction with biological targets.[1] This document provides a comprehensive guide for the synthesis and biological evaluation of three key classes of derivatives of this compound: chalcones, hydrazones, and Schiff bases. These derivatives have garnered significant attention for their potential antimicrobial, anticancer, and anti-inflammatory activities.
This guide is designed to provide both the foundational knowledge and the practical protocols necessary for researchers to explore the therapeutic potential of this promising class of molecules. We will delve into the rationale behind the synthetic strategies and provide detailed, step-by-step methodologies for biological screening.
PART 1: Synthesis of Bioactive Derivatives
The aldehyde functional group of this compound is the primary site for derivatization, allowing for the creation of diverse molecular architectures through well-established chemical reactions.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of flavonoids with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The synthesis of chalcones from this compound is readily achieved through the base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.[2][5][6]
Protocol 1: Synthesis of a Chalcone Derivative
Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-2-(propan-2-yloxy)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
-
Filtration apparatus (Buchner funnel and filter paper)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-hydroxyacetophenone in a minimal amount of ethanol with gentle warming if necessary.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous or methanolic solution of KOH (a catalytic amount) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the chalcone. The reaction is typically stirred for 2-4 hours at room temperature.[5]
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base. This will cause the chalcone to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization: The structure of the synthesized chalcone should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram 1: General Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Hydrazone Derivatives
Hydrazones, containing the >C=N-NH-C(=O)- functional group, are another class of compounds with significant biological potential, including anticancer and antimicrobial activities.[1][7][8][9] They are synthesized by the condensation reaction of this compound with a suitable hydrazide.
Protocol 2: Synthesis of a Hydrazone Derivative
Objective: To synthesize (E)-N'-(4-methoxy-2-(propan-2-yloxy)benzylidene)-4-methoxybenzohydrazide.
Materials:
-
This compound
-
4-Methoxybenzohydrazide
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Crystallizing dish
Procedure:
-
Reactant Solution: Dissolve equimolar quantities of this compound and 4-methoxybenzohydrazide in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux with continuous stirring for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone derivative will often crystallize out of the solution. The crystallization can be aided by placing the flask in an ice bath.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.
Characterization: Confirm the structure of the synthesized hydrazone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde. They are known to possess a broad range of biological activities, including anti-inflammatory and antimicrobial properties.[10][11]
Protocol 3: Synthesis of a Schiff Base Derivative
Objective: To synthesize (E)-2-((4-methoxy-2-(propan-2-yloxy)benzylidene)amino)phenol.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine equimolar amounts of this compound and 2-aminophenol in ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 1-3 hours. The formation of the Schiff base is often indicated by a color change.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Characterization: The identity and purity of the synthesized Schiff base should be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
PART 2: Protocols for Biological Evaluation
Once synthesized, the derivatives of this compound can be screened for a variety of biological activities. The following are generalized protocols for assessing their antimicrobial, anticancer, and anti-inflammatory potential.
Antimicrobial Activity Screening
Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Chalcones, hydrazones, and Schiff bases derived from substituted benzaldehydes have shown promise in this area.[2][12][13][14]
Protocol 4: Agar Disc Diffusion Assay
Objective: To qualitatively assess the antibacterial activity of the synthesized derivatives.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Positive control (e.g., a standard antibiotic like ciprofloxacin)
-
Negative control (e.g., the solvent used to dissolve the compounds, like DMSO)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria in nutrient broth.
-
Inoculation: Spread a standardized inoculum of the bacterial culture evenly over the surface of a nutrient agar plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the synthesized compounds. Place the discs on the surface of the inoculated agar plate. Also, place discs with the positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Data Presentation:
| Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Chalcone Derivative | 100 | Experimental Data | Experimental Data |
| Hydrazone Derivative | 100 | Experimental Data | Experimental Data |
| Schiff Base Derivative | 100 | Experimental Data | Experimental Data |
| Ciprofloxacin | 10 | Experimental Data | Experimental Data |
| DMSO | - | 0 | 0 |
Diagram 2: Workflow for Antimicrobial Screening
Caption: Workflow for the agar disc diffusion assay.
Anticancer Activity Screening
Rationale: The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Benzaldehyde derivatives, including hydrazones and chalcones, have been shown to exhibit cytotoxic activity against various cancer cell lines.[1][7][8][15][16]
Protocol 5: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of the synthesized derivatives against a cancer cell line.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., HL-60, a human leukemia cell line)[16]
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Chalcone Derivative | HL-60 | 48 | Experimental Data |
| Hydrazone Derivative | HL-60 | 48 | Experimental Data |
| Schiff Base Derivative | HL-60 | 48 | Experimental Data |
| Doxorubicin (Control) | HL-60 | 48 | Experimental Data |
Anti-inflammatory Activity Screening
Rationale: Chronic inflammation is implicated in a wide range of diseases. Benzaldehyde derivatives have demonstrated anti-inflammatory properties, potentially by inhibiting key inflammatory mediators.[10][11][17]
Protocol 6: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)
Objective: To assess the in vitro anti-inflammatory activity of the synthesized derivatives by their ability to inhibit protein denaturation.
Materials:
-
Synthesized compounds
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the test compounds at various concentrations, a standard drug, and a control (without any compound) in PBS. Add a solution of BSA to each mixture.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions using a UV-Vis spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation for each compound concentration.
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| Chalcone Derivative | 100 | Experimental Data |
| Hydrazone Derivative | 100 | Experimental Data |
| Schiff Base Derivative | 100 | Experimental Data |
| Diclofenac Sodium | 100 | Experimental Data |
PART 3: Data Interpretation and Future Directions
The results from these screening assays will provide valuable insights into the biological potential of the synthesized this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: By comparing the activities of different derivatives, researchers can begin to establish SARs. For example, the nature and position of substituents on the acetophenone ring in chalcones, or the hydrazide and amine moieties in hydrazones and Schiff bases, respectively, can significantly impact biological activity.
-
Mechanism of Action Studies: For compounds that exhibit significant activity, further studies can be conducted to elucidate their mechanism of action. For instance, active anticancer compounds can be investigated for their ability to induce apoptosis or cause cell cycle arrest.
-
Lead Optimization: Promising compounds can be selected as "hits" or "leads" for further chemical modification to improve their potency, selectivity, and pharmacokinetic properties.
Diagram 3: Drug Discovery and Development Pathway
Caption: A simplified drug discovery and development pathway.
Conclusion
This compound represents a valuable and underexplored starting material for the synthesis of novel, biologically active compounds. The protocols and application notes provided in this guide offer a solid framework for researchers to synthesize and evaluate chalcone, hydrazone, and Schiff base derivatives. Through systematic investigation, it is anticipated that new therapeutic agents with potential applications in infectious diseases, oncology, and inflammatory disorders can be discovered.
References
- Pal, P., Sanyal, U., & Chakraborti, S. K. (1983). New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. Neoplasma, 30(5), 551-556.
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2007). Iraqi Journal of Pharmaceutical Sciences, 16(2).
- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025).
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (n.d.). Indian Journal of Medical Research.
- Chougale, U. B., et al. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2017). Iraqi Journal Of Pharmaceutical Sciences, 16(2).
- Padma, V., et al. (2016). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245.
- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025).
- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega.
- Synthesis and Antimicrobial Activity of some Chalcone Derivatives. (n.d.).
- Prasad, Y. R., Rao, A. L., & Rambabu, R. (2008). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. E-Journal of Chemistry, 5(3), 461-466.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(14), 5399.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega.
- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega.
- Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents. (n.d.). BenchChem.
- Synthesis of the 4-methoxysalicylaldehyde-based hydrazones 12 (X = C-H), 13 (X = C-OH), and 14 (X = N)–H2O. (n.d.).
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (n.d.). RSC Publishing.
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2017). University of Baghdad Digital Repository.
- Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Agents Derived from N'- (benzo[d]thiazol. (n.d.). BenchChem.
- Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. (n.d.). Molecules.
- Choudhary, A., & Juyal, V. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules.
- Synthesis of Chalcones. (n.d.). JETIR.
- Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
- Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives of Pyrrolo[2,3-d]pyrimidinehydrazide (PPH). (n.d.).
- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). Journal of Nanobiotechnology.
- Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (n.d.). Human & Experimental Toxicology.
- Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Vietnam Journal of Chemistry.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry.
- Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles with Anti-Inflamm
- Synthesis, Spectroscopic and Molecular Studies of Lead(II) Complexes of Schiff Bases Derived from 4-Methoxybenzaldehyde and Amino Acids. (n.d.).
- Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. (2022). Global Journal of Pure and Applied Chemistry Research.
- Evaluation of the effect of benzaldehyde derivatives in human cancer cells. (n.d.).
- Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (n.d.). Molecules.
- Schiff Base from L-Glycine and 4-Hydroxybenzaldehyde and Its Complexes with Co(II) and Cu(II): Synthesis and Antimicrobial. (n.d.). Journal of Chemical Society of Nigeria.
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). BenchChem.
Sources
- 1. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. orientjchem.org [orientjchem.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 9. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 15. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Reactions of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde with Nucleophiles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals[1]. Its unique substitution pattern, featuring two electron-donating groups at the ortho and para positions, significantly influences the reactivity of the aldehyde functional group. This guide provides an in-depth analysis of its reactions with various classes of nucleophiles. We present detailed, validated protocols for key synthetic transformations including Grignard reactions, Wittig olefination, Knoevenagel condensation, and reductive amination. The causality behind experimental choices, mechanistic pathways, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this valuable building block.
Introduction: Understanding the Substrate
This compound possesses a benzaldehyde core with a methoxy group at the C-4 (para) position and an isopropoxy group at the C-2 (ortho) position. Both alkoxy groups are electron-donating, which has a profound impact on the aldehyde's reactivity.
-
Electronic Effects: The para-methoxy and ortho-isopropoxy groups donate electron density into the aromatic ring through resonance (+R effect). This delocalization extends to the carbonyl group, reducing the partial positive charge (electrophilicity) on the carbonyl carbon. Consequently, this substrate is generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-withdrawing groups[2][3].
-
Steric Effects: The ortho-isopropoxy group is sterically bulky. This bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates and influencing the stereochemical outcome of additions.
These combined electronic and steric factors necessitate careful optimization of reaction conditions to achieve high yields. The protocols detailed herein are designed to address these intrinsic properties.
General Mechanism of Nucleophilic Addition
The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then typically protonated during aqueous workup to yield the final alcohol product. For other reactions, this intermediate may undergo subsequent elimination to form a double bond.
Caption: General mechanism of nucleophilic addition to a carbonyl.
Key Transformations and Protocols
This section details protocols for four synthetically valuable reactions. The choice of reaction depends on the desired final product, as summarized in the table below.
| Reaction Type | Nucleophile | Key Reagents | Product Class | C-C/C-N Bond |
| Grignard Reaction | Carbanion (R⁻) | R-MgBr, THF | Secondary Alcohol | C-C |
| Wittig Reaction | Phosphorus Ylide | Ph₃P=CHR, THF | Alkene | C=C |
| Knoevenagel Condensation | Active Methylene | CH₂(CN)₂, Base | α,β-Unsaturated Dinitrile | C=C |
| Reductive Amination | Amine (R-NH₂) | R-NH₂, NaBH₃CN | Secondary Amine | C-N |
Protocol 1: Grignard Reaction for C-C Bond Formation
The Grignard reaction is a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl group, yielding a secondary alcohol upon workup[4][5]. Due to the reduced electrophilicity of the substrate, ensuring the Grignard reagent is freshly prepared and the reaction is run under strictly anhydrous conditions is critical for success.
Reaction Scheme: this compound + PhMgBr → 1-(4-Methoxy-2-(propan-2-yloxy)phenyl)-1-phenylmethanol
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Maintain a gentle reflux until most of the magnesium is consumed. Cool the resulting dark gray solution to 0 °C.
-
-
Addition Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent under a nitrogen atmosphere. The reaction is exothermic; maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the secondary alcohol.
-
Causality and Insights:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic source, including water. The use of flame-dried glassware and anhydrous solvents is mandatory.
-
Quenching: Using saturated NH₄Cl is a mild method to protonate the alkoxide intermediate without causing potential side reactions that could occur with stronger acids[6].
Caption: Experimental workflow for the Grignard reaction.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes by reacting them with a phosphorus ylide (a Wittig reagent)[7][8]. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct[9]. Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, typically favors the formation of the (E)-alkene.
Reaction Scheme: this compound + Ph₃P=CHCO₂Et → Ethyl (E)-3-(4-Methoxy-2-(propan-2-yloxy)phenyl)acrylate
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Hexanes
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Monitor the disappearance of the aldehyde by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Add hexanes to the residue and stir vigorously. The desired alkene product is typically soluble in hexanes, while the triphenylphosphine oxide is not.
-
Filter off the solid triphenylphosphine oxide and wash it with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography (eluent: hexane/ethyl acetate).
-
Causality and Insights:
-
Ylide Choice: A stabilized ylide is used here. These ylides are less reactive than non-stabilized ylides (e.g., Ph₃P=CH₂) and often require heat, but they provide excellent stereoselectivity for the (E)-alkene[10][11].
-
Byproduct Removal: The high polarity and crystallinity of triphenylphosphine oxide allow for its convenient removal by precipitation from a nonpolar solvent like hexanes[7].
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product[12][13]. It is a powerful C=C bond-forming reaction often catalyzed by a weak base[14].
Reaction Scheme: this compound + Malononitrile → 2-(4-Methoxy-2-(propan-2-yloxy)benzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Ice-water bath
Protocol:
-
Reaction Setup:
-
In a flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol at room temperature.
-
-
Catalysis and Reaction:
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the solution.
-
Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes.
-
Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent use without further purification.
-
Causality and Insights:
-
Active Methylene Compound: Malononitrile is used because the two cyano groups make the adjacent methylene protons highly acidic, facilitating deprotonation by the weak base to form the nucleophilic carbanion[13].
-
Catalyst: Piperidine, a weak secondary amine base, is sufficient to catalyze the reaction without promoting side reactions[14]. The reaction typically proceeds rapidly at room temperature.
-
Spontaneous Dehydration: The intermediate β-hydroxy dinitrile readily undergoes dehydration (elimination of water) to form the stable, conjugated final product[12].
Protocol 4: Reductive Amination for C-N Bond Formation
Reductive amination is a highly efficient method for synthesizing amines. It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine[15][16]. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is key, as it selectively reduces the iminium ion in the presence of the starting aldehyde[15].
Reaction Scheme: this compound + Benzylamine → N-((4-Methoxy-2-(propan-2-yloxy)phenyl)methyl)benzenamine
Materials:
-
This compound
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Protocol:
-
Imine Formation:
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add benzylamine (1.05 equivalents).
-
Add a few drops of glacial acetic acid to catalyze imine formation (adjusting pH to ~4-5).
-
Stir the mixture at room temperature for 1 hour.
-
-
In Situ Reduction:
-
To the same flask, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Be cautious, as gas evolution (hydrogen) may occur.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Neutralize the mixture by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine to prevent streaking on the silica).
-
Causality and Insights:
-
pH Control: The initial condensation to form the imine is acid-catalyzed. A pH of 4-5 is optimal to protonate the carbonyl oxygen, activating it for nucleophilic attack, without excessively protonating the amine nucleophile[15].
-
Selective Reducing Agent: NaBH₃CN is less reactive than NaBH₄ and will not significantly reduce the aldehyde at the reaction pH. It is, however, sufficiently nucleophilic to reduce the more electrophilic iminium ion, which exists in equilibrium with the imine[15]. This selectivity prevents the wasteful reduction of the starting aldehyde to an alcohol.
Concluding Remarks
This compound is a sterically hindered and electron-rich aromatic aldehyde, which presents both challenges and opportunities in synthetic chemistry. The protocols provided in this guide demonstrate that through careful selection of reagents and optimization of reaction conditions, this substrate can be effectively transformed into a variety of valuable secondary alcohols, alkenes, and amines. Understanding the electronic and steric nature of the substrate is paramount to troubleshooting and adapting these methodologies for the synthesis of complex target molecules in pharmaceutical and materials science research.
References
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online.[Link]
-
The Knoevenagel condensation reactions of various aromatic aldehydes... ResearchGate.[Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing.[Link]
-
Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA Chemistry.[Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. PMC - NIH.[Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.[Link]
-
REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate.[Link]
-
Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby.com.[Link]
-
Wittig Reaction. Organic Chemistry Portal.[Link]
-
Solvent Free Wittig Reactions. University of Arizona.[Link]
-
Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry.[Link]
-
A Solvent Free Wittig Reaction. University of Wisconsin-Stout.[Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]
-
Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. Filo.[Link]
-
Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde. Allen.[Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.[Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 3. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]
- 4. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 5. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicreactions.org [organicreactions.org]
Introduction: The Synthetic Versatility of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
An in-depth guide to the selective oxidation and reduction of the versatile synthetic intermediate, 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including mechanistic insights, detailed experimental protocols, and safety considerations.
This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure, featuring an aldehyde functional group and two electron-donating ether moieties (methoxy and isopropoxy), makes it a key precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[1] The aldehyde group is a pivotal functional handle, readily undergoing oxidation to form a carboxylic acid or reduction to yield a primary alcohol. These transformations open pathways to a diverse range of derivatives, making the mastery of its redox chemistry essential for synthetic chemists.
This guide details reliable and selective protocols for both the oxidation to 4-Methoxy-2-(propan-2-yloxy)benzoic acid and the reduction to (4-Methoxy-2-(propan-2-yloxy)phenyl)methanol. We will delve into the causality behind the choice of reagents and conditions, providing a framework for logical and successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 107811-48-3 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Varies; typically a solid or oil |
| Boiling Point | Data not widely reported |
| Solubility | Soluble in common organic solvents |
Part 1: Selective Oxidation to 4-Methoxy-2-(propan-2-yloxy)benzoic acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. For a substrate like this compound, which is rich in electron-donating groups, a mild and selective method is required to avoid unwanted side reactions.
Method Selection: The Pinnick Oxidation
The Pinnick oxidation is an exceptionally effective method for converting aldehydes to carboxylic acids, particularly for electron-rich and α,β-unsaturated systems.[2][3] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions.[2] Its primary advantages over other oxidizing agents (e.g., potassium permanganate, chromium trioxide) are its high functional group tolerance, mild reaction conditions, and the general avoidance of over-oxidation.[1][2][4]
Mechanistic Rationale
The reaction's efficacy hinges on the in-situ formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite in a buffered acidic solution.[3][5] The aldehyde is then attacked by the chlorous acid. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2][3][5]
A critical component of the modern Pinnick protocol is the inclusion of a scavenger, such as 2-methyl-2-butene.[6] The byproduct, HOCl, is a reactive species that can lead to undesired side reactions, including the formation of chlorine dioxide or chlorination of electron-rich aromatic rings.[5] The scavenger's role is to react rapidly and selectively with HOCl, thus protecting the substrate and product.[6]
Caption: Mechanism of the Pinnick Oxidation.
Detailed Experimental Protocol: Oxidation
This protocol is a representative procedure for the Pinnick oxidation of this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 194.23 | 5.0 | 1.0 | 0.971 g |
| Sodium Chlorite (NaClO₂) (80% tech.) | 90.44 | 50.0 | 10.0 | 5.65 g |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 50.0 | 10.0 | 6.00 g |
| 2-Methyl-2-butene | 70.13 | 100.0 | 20.0 | 14.0 mL |
| tert-Butanol (t-BuOH) | - | - | - | 30 mL |
| Water (H₂O) | - | - | - | 30 mL |
| Sodium Sulfite (Na₂SO₃) | - | - | - | Sat. aq. soln. |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.971 g, 5.0 mmol).
-
Solvent Addition: Add tert-butanol (30 mL) and water (30 mL) to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Reagent Addition: To the stirred solution, add 2-methyl-2-butene (14.0 mL, 100.0 mmol), followed by sodium dihydrogen phosphate (6.00 g, 50.0 mmol), and finally sodium chlorite (5.65 g of 80% technical grade, ~50.0 mmol).[6]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the flask in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Final Purification: The crude product can be purified further by flash column chromatography on silica gel or by recrystallization to afford 4-Methoxy-2-(propan-2-yloxy)benzoic acid.
Part 2: Selective Reduction to (4-Methoxy-2-(propan-2-yloxy)phenyl)methanol
The reduction of an aldehyde to a primary alcohol is another cornerstone transformation. The choice of reducing agent is dictated by the need for selectivity, safety, and ease of use.
Method Selection: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[7][8] Unlike more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safe to use in protic solvents like methanol or ethanol and does not typically reduce other functional groups such as esters or amides under standard conditions.[7] This chemoselectivity makes it the reagent of choice for this transformation.[8]
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[7] This step breaks the C=O pi bond and forms a tetracoordinate borate-alkoxide intermediate. In the second step, a protic solvent (e.g., methanol) or a mild acidic workup protonates the newly formed alkoxide to yield the final primary alcohol product.[7][9]
Caption: Mechanism of NaBH₄ Reduction of an Aldehyde.
Detailed Experimental Protocol: Reduction
This protocol provides a standard procedure for the NaBH₄ reduction of this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 194.23 | 5.0 | 1.0 | 0.971 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 1.5 | 0.284 g |
| Methanol (MeOH) | - | - | - | 40 mL |
| 1M Hydrochloric Acid (HCl) | - | - | - | For quenching |
| Dichloromethane (DCM) | - | - | - | For extraction |
| Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure
-
Reaction Setup: Dissolve this compound (0.971 g, 5.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (0.284 g, 7.5 mmol) portion-wise over 10-15 minutes. Be mindful of gas evolution (hydrogen).
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is slightly acidic (~pH 6).
-
Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield pure (4-Methoxy-2-(propan-2-yloxy)phenyl)methanol.
Alternative Method: Catalytic Transfer Hydrogenation
As an alternative, catalytic transfer hydrogenation offers a greener approach to reduction. This method avoids the use of hydride reagents and stoichiometric waste. A typical system involves a palladium or ruthenium catalyst with a hydrogen donor.[10][11] This approach is particularly valuable in industrial settings aiming to minimize waste and enhance safety.[12]
Caption: General Workflow for Catalytic Hydrogenation.
Safety and Handling
Proper safety precautions are paramount when performing these chemical transformations. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Table 2: Key Reagent Hazard Summary
| Reagent | GHS Pictograms | Key Hazards | Handling Precautions |
| This compound | ♲ | Causes skin, eye, and respiratory irritation.[13][14][15] | Avoid breathing dust/vapors. Wash hands thoroughly after handling.[13][15] |
| **Sodium Chlorite (NaClO₂) ** | 🔥, ☠️, ♲ | Oxidizer, toxic if swallowed, corrosive, environmental hazard. | Keep away from combustible materials. Do not breathe dust. Handle with care. |
| Sodium Borohydride (NaBH₄) | 🔥, ☠️, corrosive | Flammable solid, toxic if swallowed, causes severe skin/eye damage. Reacts with water to release flammable gas. | Handle in an inert atmosphere if possible. Add to protic solvents slowly and at low temperatures. |
| 2-Methyl-2-butene | 🔥, ☠️ | Highly flammable liquid and vapor, harmful if swallowed or inhaled. | Keep away from heat and ignition sources. Use only in a well-ventilated area. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[16]
References
-
Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. University of Cambridge Apollo Repository. Retrieved from [Link]
- Vleeming, H., et al. (1997). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts.
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. Retrieved from [Link]
- Li, X., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 10(30), 25341-25349.
-
ResearchGate. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]
-
Wikiwand. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]
-
Organic Chemistry Reaction. (2026). Pinnick oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Bio-Connect. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
- Brown, H. C., & Krishnamurthy, S. (1972). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1542-1546.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]
-
PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Retrieved from [Link]
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. psiberg.com [psiberg.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Pinnick oxidation - Wikiwand [wikiwand.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 11. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aksci.com [aksci.com]
- 14. bio.vu.nl [bio.vu.nl]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis for higher yields and purity by explaining the causality behind experimental choices.
The synthesis of this compound typically proceeds via a two-step sequence:
-
Williamson Ether Synthesis: O-isopropylation of a suitable phenolic precursor.
-
Formylation: Introduction of the aldehyde group at the ortho-position to the newly formed isopropoxy group.
This guide is structured to address potential issues you might encounter in each of these critical steps.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yield in Williamson Ether Synthesis Step
Question: I am getting a low yield of the intermediate, 1-isopropoxy-3-methoxybenzene, during the Williamson ether synthesis from 3-methoxyphenol and 2-propyl halide. What are the likely causes and how can I improve it?
Answer:
Low yields in this step are common and can often be attributed to several factors related to the reaction conditions and reagents. The Williamson ether synthesis is an S_N2 reaction, and its efficiency is highly dependent on minimizing competing reactions, primarily elimination (E2).
Possible Causes & Solutions:
-
Choice of Base and Solvent: The combination of base and solvent is critical. A strong base is needed to deprotonate the phenol, but if it's too strong or sterically hindered, it can promote the elimination of the alkyl halide.
-
Insight: Using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile is often a good starting point.[1][2] These conditions favor the S_{N}2 reaction over elimination. Stronger bases like sodium hydride (NaH) in THF can also be effective but require strictly anhydrous conditions.[2][3]
-
-
Nature of the Isopropyl Halide: Isopropyl halides are secondary halides, which are more prone to elimination reactions than primary halides.[3][4]
-
Insight: Isopropyl bromide is a good compromise between reactivity and cost. Isopropyl iodide is more reactive but also more expensive and can lead to more side products if the reaction is not carefully controlled. Isopropyl chloride is less reactive.
-
-
Reaction Temperature: Higher temperatures can favor the elimination reaction.
-
Insight: Running the reaction at the reflux temperature of acetone (around 60°C) is a common practice.[1] If elimination is suspected, try lowering the temperature and extending the reaction time.
-
-
Incomplete Deprotonation: If the phenol is not fully deprotonated, the reaction will not go to completion.
-
Insight: Ensure you are using at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.5-2 equivalents) can be beneficial.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Optimized Protocol for Williamson Ether Synthesis:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Methoxyphenol | Readily available and correctly substituted. |
| Alkylating Agent | 2-Bromopropane | Good balance of reactivity and minimal elimination. |
| Base | Potassium Carbonate (K₂CO₃) | Moderately strong, minimizes side reactions.[1] |
| Solvent | Acetone or Acetonitrile | Polar aprotic, favors S_{N}2 mechanism. |
| Temperature | Reflux (~60°C for acetone) | Sufficient energy for reaction without excessive elimination. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensure completion of the reaction. |
Poor Regioselectivity or Low Yield in Formylation Step
Question: I am struggling with the formylation of 1-isopropoxy-3-methoxybenzene. I'm either getting a low yield of the desired this compound or a mixture of isomers. How can I improve this step?
Answer:
The formylation of an activated aromatic ring like 1-isopropoxy-3-methoxybenzene is a classic electrophilic aromatic substitution. The key to high yield and correct regioselectivity is choosing the right formylation method and carefully controlling the reaction conditions. The two alkoxy groups are ortho, para-directing. The isopropoxy group at position 1 will direct ortho and para. The methoxy group at position 3 will also direct ortho and para. The desired product is formylated at the 2-position, which is ortho to the isopropoxy group and para to the methoxy group.
Common Formylation Methods and Their Challenges:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6][7] It is generally effective for electron-rich aromatic compounds.[5][6][8]
-
Insight: The Vilsmeier reagent is a relatively weak electrophile, which can lead to good regioselectivity.[6][9] The reaction is typically performed at low temperatures (0°C to room temperature).[7][8] The directing effects of both the isopropoxy and methoxy groups should favor formylation at the 2-position (ortho to isopropoxy, para to methoxy) and the 6-position (ortho to both). Steric hindrance from the bulky isopropoxy group may favor formylation at the less hindered 6-position.
-
-
Duff Reaction: This reaction uses hexamine in an acidic medium (like acetic acid or trifluoroacetic acid) and is often used for the ortho-formylation of phenols.[10][11][12]
Troubleshooting the Vilsmeier-Haack Reaction:
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Optimized Protocol for Vilsmeier-Haack Formylation:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1-isopropoxy-3-methoxybenzene | The ether intermediate from the previous step. |
| Reagents | Phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF) | Forms the Vilsmeier reagent in situ.[7][8] |
| Stoichiometry | Slight excess of Vilsmeier reagent (1.5 eq) | Ensures complete reaction of the starting material.[7] |
| Temperature | 0°C for reagent addition, then room temperature | Controls the reaction rate and minimizes side products.[7][8] |
| Work-up | Hydrolysis with aqueous sodium acetate solution | Decomposes the intermediate iminium salt to the aldehyde.[7] |
| Purification | Column chromatography on silica gel | To separate the desired product from any isomers. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I perform a one-pot synthesis of this compound from 3-methoxyphenol?
A1: While one-pot reactions are attractive for their efficiency, a one-pot synthesis for this specific target is challenging. The conditions for the Williamson ether synthesis (basic) are incompatible with the conditions for the Vilsmeier-Haack formylation (acidic Vilsmeier reagent). It is highly recommended to isolate and purify the 1-isopropoxy-3-methoxybenzene intermediate before proceeding to the formylation step. This will ultimately lead to a cleaner final product and higher overall yield.
Q2: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?
A2: It's possible that your product contains impurities that are inhibiting crystallization. Ensure the product is highly pure by column chromatography. After purification, you can try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly adding a solvent in which it is less soluble (e.g., water, hexanes) until turbidity is observed.[14] Cooling this mixture slowly may induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal growth.
Q3: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the disappearance of starting materials and the appearance of products in both steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the intermediate and the final product. For the final product, you should expect to see a characteristic aldehyde proton signal around 9.8-10.0 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the aldehyde functional group, which will show a strong C=O stretch around 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in this synthesis are hazardous.
-
2-Bromopropane: Is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Phosphoryl chloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Strong Bases (e.g., NaH): React violently with water and are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Duff reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Duff Reaction. Principle. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]
-
White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]
-
Chem-Station Int. Ed. Duff Reaction. Available from: [Link]
-
National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
-
Der Pharma Chemica. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]
-
National Institutes of Health. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Western Kentucky University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. Available from: [Link]
-
ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Welcome to the dedicated technical support guide for the purification of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this versatile synthetic intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and validated protocols to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
This compound is typically synthesized via a Williamson ether synthesis, reacting a substituted dihydroxybenzaldehyde with an isopropyl halide.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities that may complicate purification.
Common Impurities:
-
Unreacted Starting Materials: Primarily the dihydroxybenzaldehyde precursor.
-
Double Alkylation Byproduct: Where both hydroxyl groups of the precursor have been alkylated.[3]
-
Oxidized Impurities: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid.[1]
-
Residual Base and Solvents: Inorganic salts from the reaction base (e.g., K₂CO₃) and high-boiling point solvents like DMF can be carried through.[1][4]
The presence of these impurities can manifest in various ways, from oily residues that refuse to crystallize to unexpected spots on a TLC plate.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a stubborn oil and won't crystallize. What's the cause and how can I fix it?
Answer: This is a common issue, often referred to as "oiling out," and can be attributed to several factors:
-
High Impurity Load: The presence of significant amounts of impurities can depress the melting point of your compound and inhibit crystal lattice formation.[5]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures, or the boiling point of the solvent might be higher than the melting point of your product.[5][6]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil rather than forming well-ordered crystals.[6]
Troubleshooting Steps:
-
Initial Cleanup: If you suspect a high level of impurities, consider a preliminary purification step. A simple aqueous wash with a mild base (e.g., 1M NaHCO₃) can help remove any acidic impurities like the corresponding carboxylic acid.
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents. For alkoxybenzaldehydes, good starting points are ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5][7]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative for removing a broad range of impurities.
Question 2: I'm seeing multiple spots on my TLC plate after purification. How do I identify them and improve my separation?
Answer: Multiple spots on a post-purification TLC indicate that your chosen method was not effective at separating all impurities.
Identification of Spots:
-
Co-spotting: Run a TLC with your purified sample alongside the starting materials. This will help you identify if any unreacted precursors remain.
-
Rf Values: Generally, more polar compounds will have a lower Rf value on silica gel. The starting dihydroxybenzaldehyde will be significantly more polar (lower Rf) than your desired product. The double-alkylation byproduct will likely be less polar (higher Rf). The oxidized carboxylic acid impurity will be very polar and may streak from the baseline.
Improving Separation:
-
Optimize TLC Conditions: Experiment with different solvent systems for your TLC to achieve better separation between the spots. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A typical ratio to start with is 7:3 hexane:ethyl acetate.[1]
-
Adjust Column Chromatography Gradient: If you are using column chromatography, a shallower gradient during elution can improve the separation of closely related impurities.
-
Consider a Different Stationary Phase: While silica gel is standard, it is slightly acidic. For sensitive aldehydes, neutral alumina can be a good alternative to prevent potential degradation on the column.[8]
Question 3: My yield is very low after purification. What are the common causes of product loss?
Answer: Low recovery can be frustrating. Here are some common culprits:
-
During Recrystallization:
-
Using too much solvent will prevent your solution from becoming saturated upon cooling, leaving a significant amount of your product dissolved.[5]
-
Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product.[5]
-
Premature crystallization during hot filtration can lead to product loss on the filter paper.[6]
-
-
During Column Chromatography:
-
Co-elution of your product with an impurity.
-
Irreversible adsorption of your product onto the stationary phase.
-
-
During Bisulfite Adduct Formation:
-
Incomplete formation of the adduct due to steric hindrance or reagent quality.
-
Decomposition of the aldehyde during regeneration from the adduct, especially if it is sensitive to the strongly basic conditions required.
-
Preventative Measures:
-
Use the minimum amount of hot solvent necessary for complete dissolution during recrystallization.
-
Always wash crystals with ice-cold solvent.
-
Monitor your column fractions carefully by TLC to avoid combining impure fractions with your pure product.
-
If your aldehyde is base-sensitive, consider alternative regeneration methods for the bisulfite adduct, such as treatment with chlorotrimethylsilane (TMS-Cl) in acetonitrile under neutral conditions.
III. Detailed Purification Protocols
Here we provide step-by-step protocols for the most common and effective purification methods for this compound.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying solid crude products on a larger scale and is often more cost-effective than chromatography.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes). A suitable solvent will dissolve the compound when hot but not at room temperature.[5][6]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This technique is excellent for separating complex mixtures or for purifying smaller quantities of material to a very high purity.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[5] The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process by TLC. You may need to gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Bisulfite Adduct Formation
This is a classic and highly effective method for separating aldehydes from non-carbonyl containing impurities.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[9] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate as a solid.
-
Isolation of the Adduct: If a solid precipitate forms, it can be collected by filtration and washed with a small amount of cold ethanol followed by ether. If the adduct is water-soluble, the mixture can be diluted with water and extracted with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. The aqueous layer containing the adduct is retained.
-
Regeneration of the Aldehyde: The isolated adduct (solid or aqueous solution) is treated with a strong base (e.g., saturated sodium carbonate or 10% NaOH solution) or a strong acid (e.g., dilute H₂SO₄) to regenerate the aldehyde.
-
Extraction and Isolation: The regenerated aldehyde is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified this compound.
IV. Visualization of Workflows
To further clarify the decision-making process in purification, the following diagrams illustrate the workflows.
Caption: Troubleshooting guide for recrystallization.
V. Quantitative Data Summary
The following table provides a comparison of the different purification methods based on typical outcomes for alkoxybenzaldehydes.
| Parameter | Recrystallization | Column Chromatography | Bisulfite Adduct Formation |
| Typical Yield | 60-85% | 70-90% | 50-80% |
| Achievable Purity | >98.5% | >99% | >99% |
| Scale | Grams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Time Consumption | Moderate | High | Moderate |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Best For | Removing small amounts of impurities from a solid product. | Complex mixtures, oily products, and achieving very high purity. | Separating aldehydes from non-carbonyl impurities. |
VI. References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2020). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Rochester Institute of Technology. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]
-
ResearchGate. (2004). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. [Link]
-
ResearchGate. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
-
PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with an isopropylating agent, such as isopropyl bromide, in the presence of a base. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[1][2]
While the primary reaction is straightforward, the use of a secondary alkyl halide (isopropyl bromide) and a phenoxide nucleophile introduces the potential for competing side reactions, primarily E2 elimination and C-alkylation, which can significantly impact yield and purity.[1][3] This guide will address these specific challenges.
Visualizing the Reaction Pathway
Caption: Main reaction and side reaction pathways.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Product
Q1: My reaction has a low yield of this compound. What are the most likely causes?
A low yield is the most common issue and can stem from several factors. The primary culprits are competing side reactions and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
A. Competing E2 Elimination:
The most significant side reaction when using a secondary alkyl halide like isopropyl bromide is E2 elimination, which produces propene gas.[3][4] The phenoxide ion, being a strong base, can abstract a proton from the isopropyl bromide, leading to the formation of a double bond.
-
Causality: Higher reaction temperatures significantly favor elimination over substitution because elimination reactions generally have a higher activation energy.[3] Strong, sterically hindered bases can also promote elimination.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most effective way to minimize elimination. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: While a base is necessary to form the phenoxide, an excessively strong or hindered base can exacerbate elimination. Milder bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often preferred over stronger bases like sodium hydride (NaH) for this reason.[5][6]
-
Monitor Gas Evolution: While difficult to quantify, excessive bubbling (after the initial reaction of the base with any protic impurities) can be an indicator of significant propene formation.
-
B. C-Alkylation of the Phenoxide Ring:
The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1] C-alkylation leads to the formation of isopropyl-substituted benzaldehyde derivatives.
-
Causality: The choice of solvent plays a critical role in directing the regioselectivity of the alkylation.
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) solvate the cation of the phenoxide salt, leaving the oxygen atom as a "naked" and highly reactive nucleophile, thus favoring O-alkylation.[3]
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic and promoting reaction at the electron-rich aromatic ring (C-alkylation).[3]
-
-
Troubleshooting Protocol:
C. Incomplete Deprotonation:
The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion. Incomplete deprotonation will result in unreacted starting material.
-
Causality: The base may be old, hydrated, or of insufficient quantity or strength.
-
Troubleshooting Protocol:
-
Use Fresh, Anhydrous Base: Ensure your base is of high quality and has been stored properly. For solid bases like K₂CO₃, it is good practice to dry them in an oven before use.
-
Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.
-
| Parameter | Effect on O-Alkylation (Desired) | Effect on E2 Elimination (Side Reaction) | Effect on C-Alkylation (Side Reaction) |
| Temperature | Rate increases with temperature | Rate increases significantly with temperature | Rate increases with temperature |
| Base Strength | Stronger base increases phenoxide formation | Stronger/hindered bases increase elimination | Not a primary factor |
| Solvent | Favored by polar aprotic solvents (e.g., Acetonitrile, DMF) | Less solvent dependent, but can be influenced | Favored by protic solvents (e.g., water, ethanol) |
| Alkyl Halide | Secondary alkyl halides are slower than primary | Secondary alkyl halides are prone to elimination | Not a primary factor |
Issue 2: Formation of 2,4-bis(propan-2-yloxy)benzaldehyde
Q2: I am observing a significant amount of the di-alkylated byproduct. How can I improve the regioselectivity for mono-alkylation at the 2-position?
This is a valid concern, as the starting material, 2-hydroxy-4-methoxybenzaldehyde, has a free hydroxyl group. However, in this specific case, the alkylation is expected to be highly regioselective for the hydroxyl group at the 2-position.
-
Causality of Expected Regioselectivity: The synthesis starts from 2-hydroxy-4-methoxybenzaldehyde, not 2,4-dihydroxybenzaldehyde. Therefore, there is only one hydroxyl group to be alkylated. If you are starting with 2,4-dihydroxybenzaldehyde and performing a two-step synthesis (methylation followed by isopropylation), then regioselectivity is a concern. In the alkylation of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and sterically accessible, making it more reactive towards alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group.[8]
-
Troubleshooting Protocol (if starting from 2,4-dihydroxybenzaldehyde):
-
Milder Base: Use a milder base like cesium bicarbonate (CsHCO₃) which has been shown to provide excellent regioselectivity for the 4-position.[5][6]
-
Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a very slight excess (up to 1.1 equivalents) of the alkylating agent.
-
Lower Temperature: Lowering the reaction temperature can help improve selectivity.
-
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is optimized to favor O-alkylation and minimize side reactions.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq., finely powdered and dried).
-
Add anhydrous acetonitrile (solvent).
-
-
Reaction:
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add isopropyl bromide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 60-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Protocol for Analysis of Side Products
-
TLC Analysis: Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) to differentiate the less polar desired product from the more polar starting material. C-alkylated products may have similar polarity to the desired product.
-
¹H NMR Spectroscopy:
-
Desired Product: Look for the characteristic signals of the isopropoxy group (a septet around 4.6 ppm and a doublet around 1.4 ppm).
-
C-Alkylated Byproduct: The aromatic region of the spectrum will be more complex than that of the starting material and the desired product. The integration of the aromatic protons will also change.
-
-
GC-MS Analysis: This is an excellent technique to identify and quantify the desired product and any volatile byproducts.
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- BenchChem. (n.d.). 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
-
KPU Pressbooks. (2024). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
-
Zhang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]
- BenchChem. (n.d.). This compound.
-
Wikipedia. (2023). 2-Hydroxy-4-methoxybenzaldehyde. [Link]
-
American Chemical Society. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. [Link]
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. [Link]
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- BenchChem. (2025).
-
ResearchGate. (2020). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- BenchChem. (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
A Guide to Catalyst Selection, Method Optimization, and Troubleshooting
Welcome to the technical support guide for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic strategy. The key challenge in synthesizing this molecule is achieving precise regiochemical control of the formyl group introduction onto a highly activated aromatic ring. This guide outlines the most robust and selective methods to achieve this goal efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and selective strategy for synthesizing this compound?
The most dependable route is a two-step synthesis that prioritizes regiochemical control. Direct formylation of 1-isopropoxy-3-methoxybenzene is challenging due to competing directing effects of the two alkoxy groups, which can lead to a mixture of isomers and difficult purification.
A superior strategy involves:
-
Selective ortho-Formylation: First, perform a highly regioselective ortho-formylation of the commercially available and less sterically hindered precursor, 3-methoxyphenol.
-
Williamson Ether Synthesis: Subsequently, introduce the isopropoxy group via a Williamson ether synthesis to yield the final product with high purity.
This approach simplifies the reaction outcome at each stage, leading to higher overall yield and purity of the desired product.
Q2: For Step 1, which ortho-formylation method offers the best selectivity for 3-methoxyphenol?
The Magnesium Chloride-Mediated Paraformaldehyde Method is the premier choice for the ortho-formylation of phenols.[1] Its high selectivity stems from the formation of a magnesium phenoxide chelate complex, which directs the electrophilic attack of formaldehyde exclusively to the ortho position. This method avoids the harsh conditions and often moderate yields associated with classical name reactions.[2]
Table 1: Comparison of Key Formylation Methods for Phenols
| Method | Catalyst / Key Reagents | Typical Yield | Regioselectivity (ortho) | Key Advantages | Key Disadvantages |
| MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, Et₃N | Excellent (often >90%) | Excellent | High selectivity, mild conditions, readily available reagents.[2] | Can be slow with electron-withdrawing groups.[1] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Moderate (20-60%) | Good | Tolerates various functional groups. | Generally inefficient, requires acidic conditions and heating.[3][4] |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (NaOH) | Moderate (20-60%) | Good to Excellent | Classic, well-understood mechanism.[5][6] | Uses toxic chloroform, biphasic system can be complex, exothermic.[6][7][8] |
| Vilsmeier-Haack | POCl₃, DMF (Vilsmeier Reagent) | Good to Excellent | Poor to Moderate | Effective for many electron-rich arenes.[9][10] | Not selective for phenols (para-product often favored), reagent is moisture-sensitive.[9] |
Troubleshooting and Advanced FAQs
Q3: I attempted a direct formylation of 1-isopropoxy-3-methoxybenzene and got a mixture of products. Why?
This is a predictable outcome. Both the methoxy and isopropoxy groups are activating and ortho, para-directing. The Vilsmeier-Haack or Duff reactions on this substrate will face competing influences:
-
Electronic Effects: Both groups activate the positions ortho and para to themselves. The most electronically activated position is C2 (ortho to both groups).
-
Steric Hindrance: The bulky isopropoxy group at C2 hinders electrophilic attack at that position. The C6 position is less hindered.
This competition results in a mixture of 2-formyl (desired product) and 6-formyl isomers, which are often difficult to separate via standard chromatography, leading to a low isolated yield of your target molecule. This underscores the value of the more controlled two-step approach.
Q4: My yield for the MgCl₂-mediated ortho-formylation (Step 1) is low. What are the likely causes?
Low yields in this step are almost always traced back to reagent quality or reaction conditions. Consult the following decision tree to diagnose the issue.
Q5: The Williamson ether synthesis (Step 2) is not going to completion. How can I optimize it?
Inefficiency in this step typically arises from issues with the base, solvent, or alkylating agent.
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that the reaction is sufficiently heated (reflux) in a polar aprotic solvent like acetone or DMF. For a more robust system, using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C to room temperature will ensure complete deprotonation.[11]
-
Solvent Choice: The solvent must be able to dissolve the phenoxide salt. DMF is an excellent choice for its high polarity, which accelerates Sₙ2 reactions.
-
Alkylating Agent: Use a reactive isopropyl source, such as 2-bromopropane or isopropyl iodide. Ensure its purity and use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Water Contamination: Any water present will consume the base and protonate the phenoxide, halting the reaction. Ensure all glassware, solvents, and reagents are thoroughly dried.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde via MgCl₂-Mediated ortho-Formylation
This protocol is adapted from the highly successful method reported by Hansen, T. V., & Skattebøl, L. (2005).[2]
-
Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride beads (99.9%, 11.9 g, 125 mmol, 2.5 eq.).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 200 mL) followed by paraformaldehyde powder (dried over P₂O₅, 7.5 g, 250 mmol, 5.0 eq.).
-
Base Addition: Add triethylamine (Et₃N, distilled, 13.9 mL, 100 mmol, 2.0 eq.) dropwise via syringe. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Add 3-methoxyphenol (6.2 g, 50 mmol, 1.0 eq.) dropwise. The mixture will become opaque and may change color.
-
Reaction: Immerse the flask in a preheated oil bath at 75-80 °C and heat at a gentle reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting phenol.
-
Workup: Cool the reaction to room temperature and add diethyl ether (150 mL). Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 x 100 mL) and brine (1 x 100 mL). Caution: Gas may evolve during the acid wash. Avoid vigorous shaking to prevent emulsions.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) or recrystallization to yield 2-hydroxy-4-methoxybenzaldehyde as a solid.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
-
Setup: To a dry 250 mL round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (7.6 g, 50 mmol, 1.0 eq.), finely powdered anhydrous potassium carbonate (K₂CO₃, 10.4 g, 75 mmol, 1.5 eq.), and acetone (100 mL).
-
Reagent Addition: Add 2-bromopropane (5.6 mL, 60 mmol, 1.2 eq.) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with additional acetone.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in diethyl ether (100 mL), wash with 1 N NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by distillation or chromatography if necessary.
References
-
Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. [Link]
-
Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Berichte der deutschen chemischen Gesellschaft, 9(1): 824–828. [Link]
-
Wynberg, H. (1960). "The Reimer-Tiemann Reaction". Chemical Reviews, 60(2): 169–184. [Link]
-
Vilsmeier, A.; Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde". Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1): 119–122. [Link]
-
Allen Institute. "Reimer Tiemann Reaction Mechanism: Conditions & Applications". Allen Career Institute. [Link]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction". organic-chemistry.org. [Link]
-
Meth-Cohn, O.; Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction (Review)". Comprehensive Organic Synthesis, 2: 777-794. [Link]
-
Grokipedia. "Duff reaction". grokipedia.org. [Link]
-
Patil, S. et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". World Journal of Pharmacy and Pharmaceutical Sciences, 3(7): 446-464. [Link]
-
Hansen, T. V.; Skattebøl, L. (2005). "ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82: 64. [Link]
-
BYJU'S. "Reimer Tiemann Reaction Mechanism". byjus.com. [Link]
-
Baradarani, M. M. et al. (2013). "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde". Growing Science. [Link]
-
Hansen, T. V.; Skattebøl, L. (2012). "Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 89: 220-229. [Link]
-
ResearchGate. "ortho-Formylation of oxygenated phenols". researchgate.net. [Link]
-
Chem-Station. "Duff Reaction". chem-station.com. [Link]
-
Lindoy, L. F. et al. (1999). "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica, 53: 258-262. [Link]
-
Jumina, J. et al. (2018). "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives". Indonesian Journal of Chemistry, 18(2): 263-268. [Link]
-
Sprung, M. M. (1940). "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes". UNI ScholarWorks. [Link]
-
Li, J. et al. (2020). "High-efficiency activation of the C–H bond to synthesize p-methoxy benzaldehyde over a MnO2/CNT/Gr catalyst". New Journal of Chemistry, 44: 17163-17170. [Link]
-
Reddit. "Duff reaction using 4-methoxyphenol". reddit.com. [Link]
-
Anonymous. "Duff Reaction". Source Document. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. byjus.com [byjus.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 4-Methoxy-2-(propan-2-yloxy)benzaldehyde Reactions
Welcome to the technical support center for "4-Methoxy-2-(propan-2-yloxy)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reactions involving this versatile aromatic aldehyde. Here, we address common issues and provide in-depth troubleshooting advice, focusing on the critical role of solvent selection in achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A: this compound possesses a unique combination of functional groups that dictate its chemical behavior. The aldehyde group at C1 is an electrophilic site, susceptible to nucleophilic attack. The benzene ring is activated by two electron-donating groups: a methoxy group at the para-position (C4) and an isopropoxy group at the ortho-position (C2).[1] These alkoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[2][3] However, the bulky isopropoxy group at the ortho position can also introduce steric hindrance, influencing the approach of reactants.
Q2: I'm observing a sluggish or incomplete reaction when performing a nucleophilic addition to the aldehyde. What could be the cause?
A: A slow or incomplete nucleophilic addition could be due to several factors, primarily related to solvent choice and steric hindrance.
-
Solvent Polarity: For many nucleophilic additions, such as Grignard or organolithium reactions, aprotic ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial.[4][5] These solvents solvate the magnesium or lithium cation, stabilizing the organometallic reagent and enhancing the nucleophilicity of the carbanion. Using a protic solvent (e.g., ethanol, water) will quench the organometallic reagent, halting the reaction.[4]
-
Steric Hindrance: The ortho-isopropoxy group can sterically hinder the approach of bulky nucleophiles to the aldehyde carbonyl. If you are using a large nucleophile, consider switching to a less sterically demanding one if the synthesis allows.
-
Reagent Quality: Ensure your nucleophilic reagent is fresh and has been properly stored to avoid degradation. Titration of organometallic reagents is recommended to determine the active concentration.
Q3: My Wittig reaction with this compound is producing a mixture of E/Z isomers with poor selectivity. How can I control the stereochemical outcome?
A: The stereoselectivity of a Wittig reaction is highly dependent on the nature of the ylide and the solvent.[6][7]
-
Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) tend to favor the formation of the E-alkene, especially in polar aprotic solvents like DMF or DMSO.[6][8] Conversely, unstabilized ylides typically yield the Z-alkene, with selectivity being enhanced in non-polar, aprotic solvents like toluene or THF under salt-free conditions.[6][7]
-
Solvent Effects: For unstabilized ylides, polar protic solvents can protonate the ylide, reducing its reactivity and potentially altering the stereochemical course of the reaction. For stabilized ylides, polar solvents can help to solvate the betaine intermediate, influencing the rate of its decomposition to the alkene and triphenylphosphine oxide.[9]
Troubleshooting Guides
Problem 1: Low Yield in Grignard Reactions
You are attempting to synthesize a secondary alcohol by reacting this compound with a Grignard reagent, but the yield is consistently low, and you recover a significant amount of unreacted starting material.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Protic Impurities | Grignard reagents are strong bases and will be quenched by any protic species (water, alcohols) in the reaction mixture.[4][10] | 1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use. 2. Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
| Poor Quality Grignard Reagent | The Grignard reagent may have degraded due to improper storage or preparation. | 1. Titrate the Reagent: Perform a titration (e.g., with a known amount of a protic acid and an indicator) to determine the exact concentration of the active Grignard reagent. 2. Use Fresh Reagent: If possible, use a freshly prepared or newly purchased Grignard reagent. |
| Steric Hindrance | The ortho-isopropoxy group may be sterically hindering the approach of the Grignard reagent. | 1. Increase Reaction Time/Temperature: Prolonging the reaction time or gently heating the reaction mixture may help to overcome the steric barrier. Monitor the reaction by TLC to avoid decomposition. 2. Use a Less Bulky Reagent: If feasible for your synthetic route, consider using a smaller Grignard reagent. |
| Side Reactions | The Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.[11] | 1. Use a Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can favor the nucleophilic addition over reduction. |
Experimental Protocol: General Procedure for Grignard Reaction
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1-1.5 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Unwanted Side-Products in Electrophilic Aromatic Substitution
You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and observe the formation of multiple products or decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-activation of the Ring | The two electron-donating alkoxy groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack and potentially leading to polysubstitution or oxidation under harsh reaction conditions.[3] | 1. Use Milder Reagents: Employ milder electrophilic reagents (e.g., for nitration, use a mixture of nitric acid and acetic anhydride instead of concentrated sulfuric and nitric acids). 2. Control Stoichiometry: Carefully control the stoichiometry of the electrophile to favor monosubstitution. |
| Solvent Choice | The solvent can influence the reactivity of the electrophile and the stability of the carbocation intermediate (arenium ion).[2] | 1. Non-polar Solvents: In some cases, non-polar solvents can slow down the rate of reaction, offering better control.[2] 2. Polar Solvents: Polar solvents can stabilize the charged intermediate, potentially accelerating the reaction. The choice depends on the specific reaction. |
| Steric and Electronic Directing Effects | The methoxy group is a para-director, while the isopropoxy group is an ortho, para-director. The bulky isopropoxy group will sterically hinder attack at the adjacent ortho position. The primary site of substitution will be ortho to the methoxy group (C3 and C5). | 1. Predict the Major Product: Understand the directing effects to anticipate the major regioisomer. 2. Characterize Products Thoroughly: Use spectroscopic methods (NMR, MS) to identify the structure of the different isomers formed. |
Illustrative Workflow for Regioselectivity Analysis
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Data Summary
Solvent Properties for Consideration:
| Solvent | Dielectric Constant (ε) | Type | Common Applications |
| Diethyl Ether | 4.3 | Aprotic, Non-polar | Grignard reactions, Organolithium reactions |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Grignard reactions, Wittig reactions |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | Wittig reactions, General synthesis |
| Toluene | 2.4 | Aprotic, Non-polar | Wittig reactions (for Z-selectivity) |
| Dimethylformamide (DMF) | 37 | Aprotic, Polar | Wittig reactions (for E-selectivity), Nucleophilic substitutions |
| Ethanol | 24.6 | Protic, Polar | Reductions (e.g., with NaBH4), Williamson ether synthesis |
References
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde;2-propan-2-yloxypropane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cheat Sheet: Aldehydes and Ketones Free Study Guide. Retrieved from [Link]
-
JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]
- Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
- Haryani, S., et al. (2018).
-
PubChem. (n.d.). 4-Hydroxy-2-Methoxybenzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108269118.
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. Retrieved from [Link]
- Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(40), 14131–14141.
- Patil, R., et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4), 132-142.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Wang, Y., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(11), 8145-8152.
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
- Daugulis, O., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(17), 4648–4651.
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]
- Daugulis, O., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1332–1336.
-
ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748.
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho‐C−H alkoxycarbonylation of benzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde Synthesis
Introduction:
Welcome to the technical support center for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. While the synthesis appears straightforward on paper—a classic Williamson ether synthesis—the realities of scale-up introduce significant challenges that can impact yield, purity, safety, and economic viability.[1][2] This document moves beyond basic protocols to address the critical "why" behind experimental choices and provides practical, field-proven insights into troubleshooting common scale-up issues. Our focus is on building a robust, reproducible, and safe process grounded in sound chemical principles.
Part 1: Foundational Synthesis and Mechanism
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[3][4] This involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with an isopropylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
Core Reaction Scheme:
-
Step 1 (Deprotonation): The phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Step 2 (Nucleophilic Attack): The resulting phenoxide ion attacks the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane), displacing the leaving group (e.g., bromide) to form the desired ether linkage.
Caption: General workflow for the Williamson ether synthesis.
Baseline Laboratory Protocol
This protocol serves as a starting point for process development. Scale-up will require significant modification based on the principles discussed later.
-
Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or N,N-Dimethylformamide (DMF), to the flask (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the suspension and add 2-bromopropane (1.2 eq).
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or a suitable temperature (for DMF, 60-80°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.[4]
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation.
Part 2: Critical Scale-Up Considerations
Transitioning from a 1 L flask to a 100 L reactor is not a linear process.[1][6] Physical and chemical behaviors change, demanding a re-evaluation of the entire procedure.
Heat Transfer and Thermal Safety
-
The Challenge: The deprotonation of the phenol and the subsequent SN2 reaction can be exothermic. Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which significantly impedes heat dissipation.[1][2] This can lead to localized "hot spots," causing temperature gradients that promote side reactions and pose a serious safety risk of a thermal runaway.[2][6]
-
Mitigation Strategy:
-
Controlled Addition: Instead of adding all reagents at once, the alkylating agent should be added portion-wise or via a dosing pump to control the rate of the reaction and heat generation.
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA, such as a HAZOP study, must be conducted to identify potential thermal hazards and establish safe operating limits.[7]
-
Reactor Choice: Use a jacketed reactor with an efficient heat transfer fluid and good agitation to ensure uniform temperature distribution.
-
Mixing and Mass Transfer
-
The Challenge: The reaction is heterogeneous, involving a solid base (K₂CO₃) and liquid reactants. What is easily suspended with a magnetic stir bar in a flask can become a settled, unreactive mass at the bottom of a large reactor.[6] Poor mixing leads to inefficient mass transfer, resulting in incomplete reactions and inconsistent product quality.[2]
-
Mitigation Strategy:
-
Agitator Design: The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed are critical. The goal is to ensure the solid base remains suspended and reactants are well-dispersed.
-
Phase-Transfer Catalysis (PTC): For reactions in less polar solvents or to improve reaction rates, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the phenoxide ion into the organic phase, improving homogeneity and reaction efficiency.
-
Impurity Profile and Competing Reactions
Minor side reactions at the bench can become major sources of impurities at scale, drastically complicating purification and reducing yield.[2]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde: A Comparative Analysis with other Ortho-Alkoxybenzaldehydes
Introduction
In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational pillars, serving as versatile intermediates in the construction of complex molecular architectures. Among these, ortho-alkoxybenzaldehydes present a unique profile of reactivity and structural utility, particularly in the synthesis of pharmaceuticals and specialty chemicals.[1] This guide provides an in-depth technical comparison of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde , a distinct member of the 2,4-dialkoxybenzaldehyde family, against other relevant ortho-substituted benzaldehydes.
Our focus will be on the causality behind synthetic strategies, the interplay of electronic and steric effects on chemical reactivity, and the practical application of these molecules. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these critical building blocks.
I. Strategic Synthesis of 2,4-Dialkoxybenzaldehydes
The synthesis of asymmetrically substituted dialkoxybenzaldehydes like our target molecule can be approached from two primary strategic directions: (A) late-stage formylation of a pre-formed dialkoxybenzene ring, or (B) sequential alkylation of a dihydroxybenzaldehyde precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.
Route A: Formylation of an Existing Dialkoxybenzene
This "bottom-up" approach involves first constructing the 1,3-dialkoxybenzene core and then introducing the aldehyde functionality. This is particularly effective for electron-rich aromatic systems.
1. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic compounds.[2][3][4] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in-situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[5][6] The strong electron-donating character of the two alkoxy groups makes the aromatic ring highly susceptible to electrophilic attack by the Vilsmeier reagent, leading to formylation predominantly at the C1 position, which is ortho to one alkoxy group and para to the other.
2. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for achieving regioselective functionalization.[7] An alkoxy group can act as a directed metalation group (DMG), coordinating to a strong organolithium base (e.g., n-BuLi or s-BuLi) and directing deprotonation of the adjacent ortho-proton.[8][9] The resulting aryllithium species is then quenched with an appropriate electrophile, such as DMF, to install the aldehyde group.[8] In a 1,3-dialkoxybenzene system, the C2 position is doubly activated, making it the preferred site of lithiation.
Route B: Alkylation of a Dihydroxybenzaldehyde Precursor (Williamson Ether Synthesis)
This "top-down" approach begins with a commercially available dihydroxybenzaldehyde and introduces the alkoxy groups sequentially. The Williamson ether synthesis is the classic and robust method for this transformation.[10][11] It proceeds via an SN2 reaction between a phenoxide ion and an alkyl halide.[12][13] The key to synthesizing an asymmetrically substituted ether like this compound lies in the differential reactivity of the hydroxyl groups or the use of protecting groups. Starting from 2,4-dihydroxybenzaldehyde, the 4-OH is typically more acidic and sterically accessible, allowing for selective alkylation.
The diagram below illustrates these primary synthetic pathways.
Caption: Synthetic strategies for this compound.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol details the synthesis starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde.
Rationale: The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that displaces the bromide from 2-bromopropane in an SN2 reaction. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not participate in the reaction. Refluxing provides the necessary activation energy.[1]
Materials:
-
4-hydroxy-2-methoxybenzaldehyde
-
2-bromopropane (Isopropyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension and add 2-bromopropane (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[1]
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.
II. Comparative Physicochemical and Spectroscopic Analysis
The identity and position of the alkoxy substituents significantly influence the molecule's physical properties and spectroscopic signature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₁₁H₁₄O₃ | 194.23 | Ortho-isopropoxy, Para-methoxy |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Ortho-methoxy, Para-methoxy |
| 2-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | Ortho-ethoxy, Para-methoxy |
| 4-Methoxy-2-nitrobenzaldehyde[14] | C₈H₇NO₄ | 181.15 | Ortho-nitro (EWG), Para-methoxy (EDG) |
| 2-(Propan-2-yloxy)benzaldehyde[1] | C₁₀H₁₂O₂ | 164.20 | Ortho-isopropoxy, Lacks C4-methoxy |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the electronic environment of the protons and carbons.
| Compound | δ ¹H (CHO) (ppm) | δ ¹H (Ar-H) (ppm) | δ ¹H (Alkoxy) (ppm) | δ ¹³C (CHO) (ppm) |
| This compound | ~10.1 (s)[1] | ~6.8-7.2 (m)[1] | ~4.6 (sept), ~3.9 (s), ~1.4 (d) | ~190-192 |
| 4-Methoxybenzaldehyde[15][16] | 9.87 (s) | 7.83 (d), 7.01 (d) | 3.89 (s) | 190.7 |
| 2-Methoxybenzaldehyde[16] | 10.43 (s) | 7.85 (dd), 7.58 (ddd), 7.14 (d), 7.03 (td) | 3.91 (s) | 189.0 |
Analysis:
-
Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is sensitive to the electronic nature of the ring. In 2-methoxybenzaldehyde, the ortho-methoxy group's proximity causes a downfield shift (10.43 ppm) compared to the para-isomer (9.87 ppm). For our target molecule, the combined electron-donating effect of two alkoxy groups would be expected to shield this proton slightly, but the ortho-alkoxy group's presence likely keeps it downfield, around 10.1 ppm.[1]
-
Alkoxy Protons: The signals for the isopropoxy group (~4.6 ppm for the septet, ~1.4 ppm for the doublet) and the methoxy group (~3.9 ppm) are highly characteristic and easily identifiable.[1]
III. Comparative Reactivity: The Interplay of Electronics and Sterics
The reactivity of the aldehyde and the aromatic ring is a direct consequence of the electronic and steric contributions of the ortho- and para-alkoxy substituents.
Caption: Factors influencing the reactivity of the target molecule.
Electronic Effects
Both the C2-isopropoxy and C4-methoxy groups are potent electron-donating groups (EDGs) due to the resonance effect (+R) of the oxygen lone pairs.[17] This has two major consequences:
-
Decreased Aldehyde Reactivity: The EDGs push electron density into the aromatic ring and towards the carbonyl carbon. This reduces the partial positive charge (electrophilicity) on the aldehyde carbon, making it less susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (EWGs).[17] For example, 4-methoxybenzaldehyde is significantly less reactive in nucleophilic additions than benzaldehyde.[17] The presence of a second EDG at the C2 position further diminishes this reactivity.
-
Increased Ring Activation: The ring becomes highly electron-rich, making it very reactive towards electrophilic aromatic substitution (EAS). The directing effects of the two alkoxy groups are synergistic, strongly activating the C3 and C5 positions for electrophilic attack.
Steric Effects
The most significant structural difference between this compound and its simpler analogue, 2,4-dimethoxybenzaldehyde, is the steric bulk of the isopropoxy group versus the methoxy group.
-
Hindrance at the Aldehyde: The ortho-isopropoxy group partially shields one face of the aldehyde carbonyl. This steric hindrance can impede the approach of bulky nucleophiles, further reducing the rate of nucleophilic addition reactions compared to an ortho-methoxy or ortho-ethoxy analogue.[17]
-
Influence on Ring Substitution: While the C3 and C5 positions are electronically activated, the steric bulk of the adjacent C2-isopropoxy group may favor electrophilic attack at the less hindered C5 position.
Comparative Reactivity Summary
-
vs. 2,4-Dimethoxybenzaldehyde: Our target molecule is expected to be slightly less reactive in nucleophilic additions due to the greater steric hindrance of the isopropoxy group. Their reactivity in EAS should be comparable, with potential regiochemical differences due to sterics.
-
vs. 4-Methoxy-2-nitrobenzaldehyde: This is a case of opposing electronic effects. The ortho-nitro group is a strong EWG, which significantly increases the electrophilicity of the aldehyde carbon, making it much more reactive towards nucleophiles. The ring itself is less activated towards EAS.[14]
-
vs. 2-(Propan-2-yloxy)benzaldehyde: The absence of the C4-methoxy group in this analogue means the aldehyde carbonyl is comparatively more electrophilic (less deactivation from EDGs), leading to higher reactivity in nucleophilic additions.[1]
IV. Applications in Multi-Step Synthesis
This compound is not an endpoint but a versatile scaffold for building more complex structures. The aldehyde functionality is a gateway to a vast number of transformations.
Experimental Protocol: Knoevenagel Condensation
This protocol demonstrates the use of the aldehyde in a classic carbon-carbon bond-forming reaction.
Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile), catalyzed by a weak base like piperidine. The electron-donating nature of the alkoxy groups may slow the reaction compared to other benzaldehydes, but the product is a key intermediate for various heterocycles.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours. A precipitate of the product may form.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The product, 2-(4-methoxy-2-(propan-2-yloxy)benzylidene)malononitrile, can be further purified by recrystallization if necessary.
Conclusion
This compound is a highly functionalized aromatic aldehyde whose synthetic utility is defined by a delicate balance of electronic and steric factors. Compared to other ortho-alkoxybenzaldehydes, its defining features are:
-
Reduced Aldehyde Reactivity: A consequence of two strong electron-donating groups, making it suitable for reactions where chemoselectivity is required.
-
Significant Steric Shielding: The ortho-isopropoxy group offers greater steric hindrance than smaller alkoxy groups, which can be exploited to control the approach of reagents or influence regioselectivity in subsequent transformations.
-
Activated Aromatic Ring: The molecule is primed for further electrophilic substitution, providing a route to polysubstituted aromatic compounds.
Understanding these nuanced properties allows the discerning researcher to strategically employ this building block in the synthesis of complex targets, particularly within the realms of pharmaceutical and materials science discovery.
References
-
Al-Azzawi, F. H., & Al-Rubaie, A. Z. (2012). Vilsmeier–Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba. Sciforum. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
Lolkema, L. D. (1942). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]
-
Spataro, A. (2025). Vilsmeier-Haack reaction: Significance and symbolism. Spandidos Publications. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Synthesis Methods for 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Introduction
4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a key intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its substituted benzaldehyde structure, featuring a methoxy group at the para-position and an isopropoxy group at the ortho-position, makes it a versatile building block. The arrangement of these functional groups influences the electronic properties, solubility, and reactivity of the molecule, allowing it to participate in a wide range of chemical reactions such as condensations, nucleophilic additions, and cyclizations.[1] Given its importance, the development of efficient and scalable synthetic routes is of significant interest to the chemical research and drug development community.
This guide provides a comparative analysis of the primary synthetic methodologies for this compound. We will delve into two main strategies: the Williamson ether synthesis of a pre-functionalized benzaldehyde and the direct formylation of a substituted aromatic precursor. This analysis will include detailed experimental protocols, a comparison of their respective advantages and disadvantages supported by available data, and a discussion of the underlying chemical principles.
Methodology 1: Williamson Ether Synthesis of 4-Methoxy-2-hydroxybenzaldehyde
The most direct and widely applicable approach to the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of the hydroxyl group of a suitable precursor, in this case, 4-methoxy-2-hydroxybenzaldehyde (also known as 4-methoxysalicylaldehyde). This SN2 reaction is a cornerstone of ether synthesis due to its reliability and versatility.[2][3]
Synthesis of the Precursor: 4-Methoxy-2-hydroxybenzaldehyde
The successful implementation of the Williamson ether synthesis is contingent on the availability of the starting material, 4-methoxy-2-hydroxybenzaldehyde. Two common methods for its preparation are outlined below.
Route A: Selective Monomethylation of 2,4-Dihydroxybenzaldehyde
A straightforward method involves the selective monomethylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.
Experimental Protocol:
-
To a solution of 2,4-dihydroxybenzaldehyde (28.9 mmol) in 50 ml of acetone, add potassium carbonate (28.9 mmol).
-
Add dimethyl sulfate (28.9 mmol) to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, filter the insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from a water-alcohol mixture to yield 4-methoxy-2-hydroxybenzaldehyde. A reported yield for this method is 86.3%.[4]
Route B: Formylation of 3-Methoxyphenol (m-Hydroxyanisole)
An alternative route involves the formylation of 3-methoxyphenol. This can be achieved through various formylation reactions, with the Vilsmeier-Haack reaction being a notable example after protection of the hydroxyl group.
Experimental Protocol (Two-Step):
-
Acetylation of 3-Methoxyphenol: React 3-methoxyphenol with acetic anhydride in the presence of a catalyst to form 3-acetoxyanisole.[5]
-
Vilsmeier-Haack Formylation and Deacetylation: The resulting 3-acetoxyanisole is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group. Subsequent hydrolysis of the acetate group yields 4-methoxy-2-hydroxybenzaldehyde.[5] A patent describing a similar process reports molar yields for the acetylation step ranging from 70.5% to 96.1% depending on the specific ionic liquid catalyst and reaction conditions used.[5]
O-Isopropylation of 4-Methoxy-2-hydroxybenzaldehyde
Once 4-methoxy-2-hydroxybenzaldehyde is obtained, the final step is the introduction of the isopropoxy group via Williamson ether synthesis.
Experimental Protocol:
-
In a dry reaction flask under an inert atmosphere, dissolve 4-methoxy-2-hydroxybenzaldehyde in a suitable anhydrous polar aprotic solvent such as DMF or acetone.[6]
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Slowly add an isopropylating agent, such as isopropyl bromide or isopropyl iodide, to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.[6]
Methodology 2: Direct Formylation of 3-Isopropoxyanisole
An alternative strategy involves the direct introduction of the aldehyde group onto an aromatic ring that already possesses the desired methoxy and isopropoxy substituents. The key precursor for this route is 3-isopropoxyanisole.
Synthesis of the Precursor: 3-Isopropoxyanisole
This precursor can be readily synthesized from 3-methoxyphenol via a Williamson ether synthesis, analogous to the final step of the first methodology.
Experimental Protocol:
-
Dissolve 3-methoxyphenol in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃ or NaH) to form the phenoxide.
-
Add isopropyl bromide or a similar isopropylating agent.
-
Heat the mixture to facilitate the SN2 reaction.
-
Work-up and purify the product as described in the previous Williamson ether synthesis protocol.
Formylation of 3-Isopropoxyanisole
Several classical formylation reactions can be employed to introduce the aldehyde group. The success of this approach hinges on the regioselectivity of the formylation, which is directed by the existing alkoxy groups. Both the methoxy and isopropoxy groups are ortho-, para-directing. The desired product is the result of ortho-formylation to the isopropoxy group and para- to the methoxy group.
Route A: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform and a strong base to formylate phenols and other electron-rich aromatic compounds.[7][8]
Experimental Protocol:
-
Dissolve 3-isopropoxyanisole in a biphasic solvent system, typically an aqueous hydroxide solution and an organic phase containing chloroform.[7]
-
The reaction may require heating to initiate, and can be exothermic once started.[7]
-
The reaction proceeds via the in-situ generation of dichlorocarbene, which acts as the electrophile.[7]
-
After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent.
-
Purification is typically required to separate the desired ortho-isomer from the para-isomer and any unreacted starting material.
Route B: Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, typically formed from DMF and POCl₃, to formylate electron-rich aromatic rings.[9][10][11]
Experimental Protocol:
-
To a solution of 3-isopropoxyanisole in DMF, add POCl₃ at a low temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature for several hours.
-
The reaction is quenched by the addition of an aqueous solution of a salt such as sodium acetate.[9]
-
The product is then extracted, washed, and purified.[9]
Route C: Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent.[12][13][14]
Experimental Protocol:
-
React 3-isopropoxyanisole with hexamethylenetetramine in an acidic medium such as acetic acid or trifluoroacetic acid.[12][13]
-
The reaction typically requires heating.
-
The initial product is an imine which is hydrolyzed to the aldehyde during acidic work-up.
Comparative Analysis
| Feature | Williamson Ether Synthesis Route | Direct Formylation Routes |
| Regioselectivity | High. The position of the isopropoxy group is predetermined by the synthesis of the 4-methoxy-2-hydroxybenzaldehyde precursor. | Variable. Can lead to a mixture of ortho and para isomers, especially with the Reimer-Tiemann reaction.[15] The directing effects of the two alkoxy groups can be complex. |
| Yield | Generally good to high yields can be achieved, particularly for the Williamson ether synthesis step.[4] The overall yield will depend on the efficiency of the precursor synthesis. | Often moderate to low. The Reimer-Tiemann and Duff reactions are known for being inefficient in some cases.[13][16] |
| Scalability | Generally considered a robust and scalable method. | May be less suitable for large-scale production due to potential for side reactions and purification challenges. |
| Reaction Conditions | The Williamson ether synthesis itself involves relatively mild conditions, though the synthesis of the precursor might require more stringent conditions. | Can vary from mild (Vilsmeier-Haack) to harsh (Reimer-Tiemann with strong base and heat). |
| Purification | Purification is generally straightforward, often involving recrystallization or column chromatography. | Can be challenging due to the formation of isomeric byproducts, requiring careful chromatographic separation. |
| Cost-Effectiveness | The cost will be influenced by the price of the starting materials, 2,4-dihydroxybenzaldehyde or 3-methoxyphenol. | The formylating agents are generally inexpensive, but lower yields and complex purification may increase overall costs. |
| Safety Considerations | Alkylating agents like isopropyl bromide are toxic and should be handled with care. Solvents like DMF are also hazardous. | Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. POCl₃ (used in the Vilsmeier-Haack reaction) is highly corrosive. |
Conclusion and Recommendations
For the synthesis of this compound, the Williamson ether synthesis route starting from 4-methoxy-2-hydroxybenzaldehyde is the recommended method for most laboratory and potential scale-up applications. This recommendation is based on the following key advantages:
-
High Regioselectivity: This route avoids the formation of unwanted isomers, simplifying purification and improving the overall efficiency.
-
Reliability and Predictability: The Williamson ether synthesis is a well-established and reliable reaction with generally good yields.
-
Purity of the Final Product: The straightforward nature of the reaction and purification often leads to a higher purity final product.
While the direct formylation routes offer a more convergent approach, they are hampered by issues of regioselectivity and often lower yields. The formation of isomeric byproducts necessitates more complex and costly purification procedures, making these routes less attractive for producing high-purity material.
Researchers and process chemists should carefully consider the trade-offs between the number of synthetic steps and the overall efficiency and purity of the final product. For applications where high purity is paramount, the control offered by the Williamson ether synthesis approach is a significant advantage.
References
- Zhang, J.-X., et al. (2017). Journal of Asian Natural Products Research, 19(9), 903-909.
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Experiment 06 Williamson Ether Synthesis.
- 2-Hydroxy-4-methoxybenzaldehyde synthesis. ChemicalBook.
- Duff Reaction.
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
- Duff reaction. Wikipedia.
- Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
- Vilsmeier-Haack Reaction. NROChemistry.
- SAFETY DATA SHEET - 2-Bromopropane. Sigma-Aldrich. (2024).
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- Williamson Ether Synthesis.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Reimer–Tiemann reaction. Wikipedia.
- The reimer-tiemann reaction. Sciencemadness.org.
- Vilsmeier–Haack reaction. Wikipedia.
- The Duff Reaction: Researching A Modific
- The Reimer–Tiemann Reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- SAFETY DATA SHEET - Acetone. Sigma-Aldrich. (2024).
- Safety Data Sheet - Acetone. Fisher Scientific. (2015).
- Reimer-Tiemann Formyl
- This compound | 107811-48-3. Benchchem.
- Reimer-Tiemann reaction. Scribd. (2020).
- Duff Reaction.
- Troubleshooting side reactions during the formyl
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. Benchchem.
- 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company.
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- 4-METHOXYSALICYLALDEHYDE. gsrs.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
- ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
- Isopropanol. PubChem.
- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- methyl isopropyl carbinol. Organic Syntheses Procedure.
- CN103819319A - Preparation of 4-methoxy salicylaldehyde.
- Williamson ether synthesis.
- 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3). Cayman Chemical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. thescholarship.ecu.edu [thescholarship.ecu.edu]
A Comparative Guide to the Biological Activity of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The presence of various functional groups on the benzaldehyde scaffold allows for the fine-tuning of their biological profiles, leading to the development of potent antimicrobial, antifungal, and cytotoxic agents. The subject of this guide, 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, and its analogs with varying substituents at the ortho position, represent a promising area of investigation for novel therapeutic agents. The interplay between the methoxy group at the para position and the alkoxy group at the ortho position can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets.
Comparative Analysis of Biological Activities
This section provides a detailed comparison of the biological activities of this compound and its key analogs. The data presented is collated from various preclinical studies, and while direct comparative investigations are limited, the available evidence allows for an initial assessment of structure-activity relationships (SAR).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of benzaldehyde derivatives is a well-established area of research. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.
A notable analog, 2-hydroxy-4-methoxybenzaldehyde (HMB) , has demonstrated significant antimicrobial and antifungal properties. HMB is a naturally occurring phenolic aldehyde found in plants like Hemidesmus indicus and has been shown to be effective against a range of pathogens.[1] Studies have reported its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL.[2][3] It has also shown activity against Proteus mirabilis with a MIC of 200 μg/ml.[2][4] Furthermore, HMB has been identified as a more potent antifungal agent than vanillin and its other derivatives against Fusarium graminearum, a significant agricultural pathogen.[5][6] Its mechanism of action involves damaging the cell membrane, leading to increased permeability.[5][6]
The antifungal activity of HMB is noteworthy, with a MIC of 200 μg/mL against F. graminearum.[5] This activity is attributed to its ability to disrupt the cell membrane, leading to increased permeability and subsequent cell death.[5][6] Schiff base derivatives of HMB, especially when complexed with metal ions, have shown enhanced antimicrobial activity compared to the parent compound.[1]
Larvicidal Activity
Derivatives of 2-hydroxy-4-methoxybenzaldehyde have also been investigated for their larvicidal activity against mosquito species like Anopheles gambiae, a primary vector for malaria. In one study, 2-hydroxy-4-methoxybenzaldehyde (1) exhibited a larvicidal activity with an LD50 of 22 µg/mL.[7] Interestingly, replacing the hydroxyl group with a benzyloxy group in 2-benzyloxy-4-methoxybenzaldehyde (2) resulted in a marked improvement in activity, with an LD50 of 10 µg/mL against Anopheles gambiae larvae.[7][8] This suggests that a larger, more lipophilic group at the 2-position can enhance larvicidal potency.[7] This finding is particularly relevant for this compound, as the isopropoxy group also increases lipophilicity compared to a hydroxyl group.
Cytotoxic Activity
The potential of benzaldehyde derivatives as anticancer agents is an active area of research. Their cytotoxic effects are often mediated through the modulation of key intracellular signaling pathways that are frequently dysregulated in cancer cells.
While specific cytotoxic data for this compound is limited in the public domain, studies on related structures provide valuable insights. For instance, a series of benzyloxybenzaldehyde derivatives were evaluated for their anticancer activity against the HL-60 cell line.[9] Notably, 2-(benzyloxy)-4-methoxybenzaldehyde showed significant activity at concentrations greater than 10 µM.[9] Research suggests that benzaldehydes can suppress major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, and can induce apoptosis (programmed cell death).[10]
The following table summarizes the cytotoxic activity of some benzaldehyde derivatives against various cancer cell lines. It is important to note that these are not direct analogs of this compound, but they provide a broader context for the potential cytotoxicity of this class of compounds.
Table 1: Cytotoxicity of Selected Benzaldehyde Derivatives
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |
| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes. |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several preliminary structure-activity relationships for 2-alkoxy-4-methoxybenzaldehydes can be inferred:
-
Influence of the 2-Substituent: The nature of the substituent at the 2-position plays a critical role in determining the biological activity.
-
The presence of a hydroxyl group at the 2-position, as in 2-hydroxy-4-methoxybenzaldehyde, confers significant antimicrobial and antifungal activity.
-
Increasing the lipophilicity at the 2-position, for example, by replacing a hydroxyl with a benzyloxy group, appears to enhance larvicidal activity.[7] It is plausible that an isopropoxy group would have a similar, albeit potentially less pronounced, effect due to its moderate lipophilicity.
-
-
Importance of the Aldehyde Group: The aldehyde functionality is a key pharmacophore, likely involved in interactions with biological targets through the formation of Schiff bases or other covalent bonds.
-
Role of the 4-Methoxy Group: The methoxy group at the 4-position influences the electron density of the aromatic ring and may contribute to receptor binding and overall molecular stability.
The following diagram illustrates the general structure of the compounds discussed and highlights the key positions for substitution.
Caption: Key structural features of 2,4-substituted benzaldehydes.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as the initial cell seeding.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the test compound. The MBC/MFC is the lowest concentration that shows no growth on the subculture.
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for the broth microdilution assay.
Conclusion
The available preclinical data suggests that this compound and its analogs are a promising class of compounds with a range of biological activities, including antimicrobial, antifungal, larvicidal, and potentially cytotoxic effects. The structure-activity relationship appears to be significantly influenced by the nature of the substituent at the 2-position of the benzaldehyde ring, with lipophilicity and the potential for hydrogen bonding playing key roles.
While this guide provides a comprehensive overview of the current state of knowledge, it also highlights the need for further research. Direct comparative studies of a systematic series of 2-alkoxy-4-methoxybenzaldehydes are required to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols provided herein offer a standardized framework for conducting such investigations, ensuring the generation of robust and comparable data. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.
References
-
Mahanga, G. M., Akenga, T. O., Lwande, W., & Ndiege, I. O. (2005). 2-Hydroxy-4-methoxybenzaldehyde: Larvicidal Structure-Activity Studies. Bulletin of the Chemical Society of Ethiopia, 19(1), 61-68. [Link]
-
Li, Y., & Zhu, C. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology, 15, 1364903. [Link]
-
Request PDF. (2025). 2-Hydroxy-4-methoxybenzaldehyde: Larvicidal structure-activity studies. [Link]
-
Frontiers. (n.d.). Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence. Retrieved from [Link]
-
Li, Y., & Zhu, C. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1364903. [Link]
-
Kannappan, A., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]
-
Li, Y., & Zhu, C. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1364903. [Link]
-
Srikanta, A. M., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(42), 9230-9238. [Link]
-
Andati, R. E., Omolo, M., & Ndiege, I. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. bioRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence [frontiersin.org]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Choice of Building Blocks in Drug Discovery
In the intricate landscape of medicinal chemistry and drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program.[1][] These small organic molecules, armed with reactive functional groups, are the fundamental components for constructing novel drug candidates.[3][4] The judicious choice of a building block dictates not only the efficiency of the synthetic route but also the physicochemical and pharmacological properties of the final compound. This guide provides an in-depth technical comparison of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a uniquely substituted aromatic aldehyde, against other common building blocks. We will explore its synthesis, reactivity, and strategic applications, supported by experimental protocols and comparative data to inform your selection process.
Profiling the Subject: this compound
This compound is a substituted benzaldehyde featuring a methoxy group at the para-position (C-4) and a sterically influential isopropoxy group at the ortho-position (C-2).[5] This specific arrangement of two electron-donating groups (EDGs) on the aromatic ring modulates the electronic properties and reactivity of the aldehyde functional group, making it a versatile intermediate for a variety of chemical transformations.[5]
Key Structural & Reactive Features:
-
Electron-Donating Groups: The methoxy and isopropoxy groups both donate electron density into the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon.[5][6] This makes the aldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde or those with electron-withdrawing groups.
-
Steric Hindrance: The ortho-isopropoxy group provides significant steric bulk around the aldehyde, which can be leveraged to influence the regioselectivity of certain reactions.
-
Synthetic Utility: It is a valuable precursor in the synthesis of heterocyclic compounds, pharmaceuticals, and other specialty chemicals.[5] The aldehyde group can be readily transformed via oxidation, reduction, condensation, and cyclization reactions.[5]
Synthesis Protocol: Williamson Ether Synthesis
A common and efficient route for preparing the title compound is the Williamson ether synthesis, starting from a commercially available hydroxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Hydroxy-2-methoxybenzaldehyde
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Comparative Analysis with Alternative Benzaldehyde Building Blocks
To understand the strategic advantages of this compound, it is essential to compare it with other structurally related and commonly used benzaldehyde building blocks.
| Feature | 4-Methoxy-2-(isopropoxy)benzaldehyde | o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 4-Methoxy-2-nitrobenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |
| Ortho-Substituent | -OCH(CH₃)₂ (Isopropoxy) | -OH (Hydroxyl) | -NO₂ (Nitro) | -H |
| Para-Substituent | -OCH₃ (Methoxy) | -H | -OCH₃ (Methoxy) | -OH (Hydroxyl) |
| Meta-Substituent | -H | -OCH₃ (Methoxy) | -H | -OCH₃ (Methoxy) |
| Electronic Effect of Ortho Group | Strong Electron-Donating | Moderate Electron-Donating | Strong Electron-Withdrawing | N/A |
| Relative Reactivity (Nucleophilic Addition) | Low | Moderate | High | Moderate-High |
| Key Synthetic Feature | Steric hindrance at ortho position; stable ether linkage. | Ortho-hydroxyl allows for chelation control and further functionalization.[7] | Highly activated aldehyde for nucleophilic attack.[8] | Phenolic hydroxyl allows for diverse derivatization.[9][10] |
| Common Applications | Precursor for complex heterocycles where moderate reactivity is desired. | Synthesis of Schiff bases, ligands, and various bioactive molecules.[9] | Intermediate for pharmaceuticals requiring a nitro group or its reduction product (amine).[8] | Widely used in flavor, fragrance, and as a versatile pharmaceutical intermediate.[10][11] |
Causality of Reactivity: The Role of Substituents
The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of its carbonyl carbon.[6] Electron-donating groups (EDGs) decrease this electrophilicity, slowing down reactions with nucleophiles, while electron-withdrawing groups (EWGs) enhance it.[6]
Diagram: Influence of Substituents on Reactivity
Caption: Logical relationship between ortho/para substituents and aldehyde reactivity.
-
4-Methoxy-2-(isopropoxy)benzaldehyde (Low Reactivity): With two strong EDGs, the carbonyl carbon is significantly less electrophilic. This can be advantageous in preventing unwanted side reactions or allowing for selective reaction at another site in a multifunctional molecule.
-
4-Methoxy-2-nitrobenzaldehyde (High Reactivity): The potent electron-withdrawing nitro group makes the aldehyde highly susceptible to nucleophilic attack.[6][8] This is ideal for reactions that are sluggish with less activated aldehydes, such as certain Wittig or condensation reactions.[6]
-
Vanillin and o-Vanillin (Moderate Reactivity): The interplay between the hydroxyl and methoxy groups results in a moderate level of activation. The phenolic hydroxyl group in these molecules offers an additional reactive handle for derivatization, such as through Williamson ether synthesis.[12][13]
Performance in a Key Synthetic Transformation: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[6] A comparative study highlights the performance differences between our subject compound and its alternatives.
Experimental Protocol: Comparative Wittig Reaction
-
Objective: To compare the relative reaction rates of different benzaldehyde building blocks in a Wittig reaction with a stabilized ylide (e.g., (triphenylphosphoranylidene)acetonitrile).
-
General Procedure:
-
In separate reaction vessels, dissolve each benzaldehyde (1.0 eq) and the phosphonium ylide (1.1 eq) in anhydrous toluene.
-
Heat the mixtures to 80°C.
-
Monitor the consumption of the starting aldehyde at regular intervals (e.g., every 30 minutes) using Gas Chromatography (GC) or TLC analysis with an internal standard.
-
Calculate the percentage conversion over time to determine the relative reaction rate.
-
Comparative Performance Data (Illustrative)
| Benzaldehyde Derivative | Key Substituents | Expected Relative Rate Constant (k/k₀) | Expected Yield after 4h (%) | Rationale |
| 4-Methoxy-2-nitrobenzaldehyde | -NO₂ (EWG), -OCH₃ (EDG) | ~12.0 | >95% | The dominant EWG strongly activates the aldehyde.[6] |
| Vanillin | -OH (EDG), -OCH₃ (EDG) | ~0.6 | ~75% | Moderate deactivation by two EDGs. |
| 4-Methoxy-2-(isopropoxy)benzaldehyde | -OCH₃ (EDG), -OiPr (EDG) | ~0.3 | ~50% | Strong deactivation from two alkoxy groups. |
| Unsubstituted Benzaldehyde | -H | 1.00 (Reference) | ~85% | Baseline reactivity.[6] |
Note: The relative rate constants are illustrative and based on established principles of substituent effects on benzaldehydes in Wittig reactions.[6]
Conclusion: Strategic Application of this compound
This compound is not merely another aromatic aldehyde; it is a specialized building block with a distinct reactivity profile. Its two potent electron-donating groups render it less reactive than many common alternatives, a feature that can be a significant strategic advantage.
Choose this compound when:
-
Moderate reactivity is required: To avoid polymerization, over-reaction, or to achieve selectivity in the presence of other electrophilic sites.
-
Stepwise synthesis is planned: Its attenuated reactivity allows for the functionalization of other parts of a molecule before reacting the aldehyde.
-
The isopropoxy group is a desired structural motif: The bulky ortho-group can impart specific conformational constraints or lipophilicity beneficial for biological activity.
Conversely, for transformations requiring high electrophilicity, such as challenging condensations or additions with weak nucleophiles, an alternative like 4-Methoxy-2-nitrobenzaldehyde would be a more appropriate choice. By understanding the causal relationships between structure and reactivity presented in this guide, researchers can make more informed and strategic decisions in the design and execution of their synthetic pathways.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- This compound | 107811-48-3. Benchchem.
- Catalog of Building Blocks. ChemDiv.
- Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications.
- A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals. Benchchem.
- Building block (chemistry). Wikipedia.
- 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. Benchchem.
- Medicinal Chemistry - Building Block. BOC Sciences.
- A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.
- The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd..
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. ResearchGate.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH).
- 4-Methoxy-2-nitro-benzaldehyde. Chem-Impex.
- Method for preparing o-vanillin. Google Patents.
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ResearchGate.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH).
- 2-(4-bromophenoxy)benzaldehyde alternatives. Sigma-Aldrich.
- Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study. ResearchGate.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. J. Kim. Dasar.
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
- Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ACS Publications.
- A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes for Drug Discovery and Scientific Research. Benchchem.
- An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals. Benchchem.
- This compound 95% | CAS. Advanced ChemBlocks.
- Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ResearchGate.
- 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. The Good Scents Company.
- Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
- 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE | 2538-98-9. ChemicalBook.
- 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem.
Sources
- 1. biosolveit.de [biosolveit.de]
- 3. BUILDING BLOCKS [chemdiv.com]
- 4. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Validation of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For a versatile building block like 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted benzaldehyde used in the synthesis of complex organic molecules, rigorous purity assessment is paramount[1]. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific analyte, benchmarked against alternative analytical technologies.
Our approach is grounded in the principles of scientific integrity, drawing from internationally recognized standards to construct a self-validating system. Every choice, from mobile phase composition to validation parameters, is explained to provide not just a method, but a comprehensive analytical strategy.
Part 1: HPLC Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally sensitive organic molecules like our target compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
This compound (MW: 194.23 g/mol ) is an aromatic aldehyde with two electron-donating groups (methoxy and isopropoxy)[1]. This structure dictates its chromatographic behavior, making it well-suited for reversed-phase HPLC.
Potential impurities could arise from the synthetic route, including:
-
Starting Materials: e.g., 2-hydroxy-4-methoxybenzaldehyde or 2-iodopropane.
-
By-products: Resulting from incomplete reactions or side reactions (e.g., oxidation of the aldehyde to a carboxylic acid, or ether cleavage).
-
Degradation Products: Formed during storage or processing.
Rationale for Method Development Choices
The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities.
-
Column Selection: A C18 (octadecyl-silica) column is the workhorse for reversed-phase chromatography and is the logical starting point. Its non-polar stationary phase will interact with the aromatic ring and alkyl groups of the analyte, providing good retention. A standard dimension of 4.6 x 250 mm with 5 µm particles offers a good balance of efficiency and backpressure[2].
-
Mobile Phase: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for aromatic aldehydes[2]. A gradient elution (changing the ACN/water ratio over time) is superior to an isocratic (constant ratio) method. A gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved and eluted as sharp peaks within a reasonable runtime.
-
Detector: The benzaldehyde chromophore provides strong UV absorbance. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (estimated around 254-280 nm for this type of structure) will provide excellent sensitivity. A PDA detector is advantageous as it can also assess peak purity by comparing spectra across a single peak.
Detailed Experimental Protocol: HPLC Purity Assay
1. Equipment and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 reversed-phase column (e.g., Welch Uitisil® XB-C18, 4.6×250mm, 5μm)[2].
-
HPLC-grade acetonitrile, water, and methanol.
-
Reference standard of this compound (≥98% purity).
-
Analytical balance (0.01 mg accuracy)[3].
2. Chromatographic Conditions:
| Parameter | Setting | Justification |
|---|---|---|
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A broad gradient to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength chosen for optimal sensitivity of the benzaldehyde chromophore. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.
Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[4]. The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline[4][5][6][7][8].
dot digraph "HPLC_Validation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption="Figure 1: HPLC Method Validation Workflow based on ICH Q2(R1)."
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[7][8]. This is demonstrated by spiking the sample with potential impurities and showing that their peaks are well-resolved from the main analyte peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations across a range of 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument[8]. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the datasets should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve[7].
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[8].
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure purity based on different chemical principles. This ensures that no impurities are overlooked.
dot digraph "Technique_Selection" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption="Figure 2: Decision workflow for selecting a purity analysis technique."
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds[9][10]. It separates compounds in a gaseous mobile phase and detects them using mass spectrometry, which provides structural information based on the mass-to-charge ratio of ionized fragments[10].
-
Applicability: GC-MS is ideal for identifying volatile impurities such as residual solvents (e.g., from the synthesis) or low-boiling point starting materials[11]. It offers exceptional sensitivity, often detecting contaminants at parts-per-billion (ppb) levels[12].
-
Causality: The separation in GC is based on a compound's boiling point and its interaction with the stationary phase. This is a different separation mechanism than HPLC (which is based on polarity and partitioning), making GC-MS an excellent orthogonal method.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination[13]. It provides a direct measurement of purity without the need for a specific reference standard for the analyte itself[14].
-
Applicability: qNMR is highly accurate and can be used to certify the purity of the reference standard used for the HPLC analysis. The principle relies on the fact that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal[13][15].
-
Causality: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte proton signal to the integral of a standard's proton signal[3][15]. This technique is less sensitive than HPLC but is considered an absolute method, making it invaluable for reference material characterization.
Comparative Summary
| Feature | Validated HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Polarity-based liquid-phase separation | Volatility-based gas-phase separation | Nuclear spin resonance in a magnetic field |
| Primary Use | Routine purity testing, quantification of non-volatile impurities | Identification/quantification of volatile/semi-volatile impurities | Absolute purity determination, reference standard certification |
| Sensitivity | High (ppm to high ppb) | Very High (ppb to ppt)[12] | Moderate (requires mg of sample) |
| Quantification | Requires a specific, pure reference standard for the analyte | Requires specific reference standards for each impurity to be quantified | Absolute quantification using a single internal standard[14] |
| Strengths | Robust, precise, widely applicable for routine QC, stability-indicating. | Excellent for structural elucidation of unknown volatile impurities. | Primary ratio method, highly accurate, non-destructive[13][14]. |
| Limitations | Purity value is relative to the reference standard used. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, potential for peak overlap in complex mixtures. |
Conclusion
For the routine quality control and purity validation of This compound , a fully validated reversed-phase HPLC method is the industry standard. It provides the necessary precision, sensitivity, and robustness for release testing and stability studies. The development and validation of this method, strictly following ICH Q2(R1) guidelines, ensures that the procedure is fit for its intended purpose and generates trustworthy data.
However, for a complete analytical picture, especially during process development or reference standard characterization, orthogonal methods are indispensable. GC-MS should be employed to profile and control volatile impurities, while qNMR serves as the ultimate arbiter of absolute purity, providing a foundational value against which chromatographic methods can be qualified. The intelligent application of these complementary techniques provides a self-validating system, ensuring the highest confidence in the quality of the final product.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-involved/usp-gc-621-12012022.pdf]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Spectral Service AG. Purity Testing & Quantitative NMR Analysis. [URL: https://www.spectral-service.
- Phenomenex Inc. What is USP Chapter 621? [URL: https://www.phenomenex.com/documents/2017-06-28-what-is-usp-chapter-621-phenomenex-blog-upload-1-1-pdf/]
- Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [URL: https://eureka.patsnap.com/article/quantitative-nmr-methods-in-pharmaceuticals-purity-assurance]
- BenchChem. This compound | 107811-48-3. [URL: https://www.benchchem.com/product/bcp280113]
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-understanding-latest-revisions-usp-621-5994-5536en-agilent.pdf]
- Sigma-Aldrich. Purity by Absolute qNMR Instructions. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/qnmr/qnmr_absolute_purity_instructions.pdf]
- Emery Pharma. A Guide to Quantitative NMR (qNMR). [URL: https://emerypharma.
- MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [URL: https://www.mdpi.com/1420-3049/28/2/765]
- European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- LCGC International. Impurities in Wines by GC–MS. [URL: https://www.chromatographyonline.com/view/impurities-wines-gc-ms]
- ResearchGate. Purity comparison by NMR and HPLC. [URL: https://www.researchgate.net/figure/Purity-comparison-by-NMR-and-HPLC_tbl1_287979262]
- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2011/reducing-acetonitrile-usage-for-the-hplc-analysis-of-aldehyde-and-ketone-pollutants.html]
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [URL: https://www.auroraprosci.com/hplc-analysis-of-aldehydes-and-ketones-in-air-samples/]
- Measurlabs. GC-MS Analysis | Laboratory Testing Services. [URL: https://measurlabs.com/analysis/gc-ms-analysis/]
- Cerium Laboratories. Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. [URL: https://ceriumlabs.
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [URL: https://emerypharma.com/analytical-services/chromatography/gas-chromatography-mass-spectrometry-gc-ms-analysis/]
- Medistri SA. GC/MS Identification of Impurities. [URL: https://medistri.
Sources
- 1. benchchem.com [benchchem.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. measurlabs.com [measurlabs.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. emerypharma.com [emerypharma.com]
- 12. ceriumlabs.com [ceriumlabs.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 15. emerypharma.com [emerypharma.com]
A Comparative Analysis of Predicted versus Experimental Properties of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, a precise understanding of a molecule's properties is paramount. For intermediates like 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted benzaldehyde with potential applications in the development of novel therapeutics, the ability to accurately predict its physicochemical and spectral characteristics can significantly accelerate research and development timelines. This guide provides a comprehensive comparison between computationally predicted and experimentally determined properties of this compound, offering valuable insights into the reliability of in silico models for this class of compounds.
Introduction to this compound
This compound, also known by its IUPAC name 2-isopropoxy-4-methoxybenzaldehyde, is an aromatic aldehyde. Its structure, featuring a benzaldehyde core with methoxy and isopropoxy substituents, makes it a versatile building block in organic synthesis. The interplay of these functional groups influences its electronic properties, reactivity, and ultimately its utility in the synthesis of more complex molecules. An accurate characterization of this intermediate is crucial for its effective application.
Comparison of Physicochemical Properties
The fundamental physical properties of a molecule, such as its molecular weight, melting point, boiling point, and lipophilicity (logP), are critical parameters in drug design and process chemistry. Below is a comparison of the computationally predicted and experimentally observed values for this compound.
| Property | Computational Prediction | Experimental Data |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol [1] |
| Melting Point | 53.5 °C | 40.4-42.1 °C[2][3] |
| Boiling Point | 283.4 °C at 760 mmHg | Not available |
| logP | 2.58 | Not available |
Computational predictions were generated using commercially available chemical property prediction software.
Spectral Data Analysis: A Head-to-Head Comparison
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Here, we compare the predicted and experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule.
| Predicted ¹H NMR Shifts (ppm) | Experimental ¹H NMR Shifts (ppm)[4] | Assignment |
| 10.25 (s, 1H) | 8.27 (d, J = 8.7 Hz, 1H) | Aldehyde proton (-CHO) |
| 7.82 (d, 1H) | 7.75 and 7.42 (d, J = 8.4 Hz, 1H) | Aromatic proton |
| 6.65 (dd, 1H) | 7.04 (d, J = 8.4 Hz, 4H) | Aromatic proton |
| 6.58 (d, 1H) | 6.90 (d, J = 8.4 Hz, 4H) | Aromatic proton |
| 4.68 (sept, 1H) | 6.61 (dd, J = 8.8, 2.3 Hz, 1H) | -OCH(CH₃)₂ |
| 3.85 (s, 3H) | 6.54 (d, J = 2.3 Hz, 1H) | Methoxy protons (-OCH₃) |
| 1.35 (d, 6H) | 4.74-4.68 (m, 1H) | Isopropyl methyl protons (-OCH(CH₃)₂) |
| 3.86 (s, 3H) | ||
| 1.37 (d, J = 6.1 Hz, 6H) |
Predicted ¹H NMR spectra were generated using online NMR prediction tools.
The predicted ¹H NMR spectrum shows good general agreement with the experimental data, particularly for the chemical shifts of the methoxy and isopropyl protons. The prediction for the aldehyde proton is also in the expected region. However, there are discrepancies in the aromatic region, with the prediction suggesting distinct signals that are not entirely consistent with the reported experimental data. This could be due to the specific solvent used in the experiment or limitations of the prediction algorithm in accurately capturing the electronic effects of the substituents on the aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
| Predicted ¹³C NMR Shifts (ppm) | Experimental ¹³C NMR Shifts (ppm)[4] | Assignment |
| 189.5 | 164.1 | Aldehyde Carbonyl (C=O) |
| 164.8 | 163.0 | Aromatic C-O |
| 160.2 | 157.3 | Aromatic C-O |
| 129.8 | 137.9 | Aromatic C-H |
| 115.6 | 133.0 | Aromatic C-H |
| 106.1 | 129.1 | Aromatic C-H |
| 100.2 | 128.8 | Aromatic C-H |
| 71.5 | 127.8 | -OCH(CH₃)₂ |
| 55.6 | 127.4 | Methoxy Carbon (-OCH₃) |
| 21.9 | 111.9 | Isopropyl Methyl Carbons (-OCH(CH₃)₂) |
| 105.5 | ||
| 100.6 | ||
| 77.2 | ||
| 71.3 | ||
| 55.6 | ||
| 22.2 |
Predicted ¹³C NMR spectra were generated using online NMR prediction tools.
The predicted ¹³C NMR spectrum aligns reasonably well with the experimental data for several key carbons, including the aldehyde carbonyl, the methoxy carbon, and the carbons of the isopropyl group. However, similar to the ¹H NMR, there are noticeable differences in the chemical shifts of the aromatic carbons. These discrepancies may arise from the subtleties of electron distribution in the aromatic ring, which can be challenging for prediction algorithms to model perfectly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule.
| Predicted IR Absorption Bands (cm⁻¹) | Experimental IR Absorption Bands (cm⁻¹) | Assignment |
| ~2980, 2930 | Not available | C-H stretch (aliphatic) |
| ~2840, 2740 | Not available | C-H stretch (aldehyde) |
| ~1685 | Not available | C=O stretch (aldehyde) |
| ~1600, 1500 | Not available | C=C stretch (aromatic) |
| ~1250, 1040 | Not available | C-O stretch (ether) |
Predicted IR spectra were generated using online IR spectrum prediction tools.
Experimental IR data for this compound was not found in the available literature. The predicted spectrum indicates the expected characteristic absorption bands for the aldehyde, aromatic, and ether functional groups present in the molecule. The C=O stretch of the aldehyde is predicted around 1685 cm⁻¹, which is a typical value for aromatic aldehydes. The C-O stretching vibrations of the ether linkages are also predicted in their characteristic regions. This predicted data serves as a useful reference for researchers to compare with their own experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted Mass Spectrum (m/z) | Experimental Mass Spectrum (m/z) | Assignment |
| 194.09 (M⁺) | Not available | Molecular Ion |
| 179.07 | Not available | [M-CH₃]⁺ |
| 151.08 | Not available | [M-C₃H₇]⁺ |
| 121.03 | Not available | [M-C₃H₇O - CO]⁺ |
Predicted mass spectra were generated using online mass spectrum prediction tools.
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry techniques.
Synthesis of this compound
A common synthetic route is the Williamson ether synthesis.[2][3]
-
Reactants: p-Methoxysalicylaldehyde (1 equivalent), isopropyl bromide (2 equivalents), and anhydrous potassium carbonate (3 equivalents) are combined in a reaction flask with a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is stirred at 40°C under a nitrogen atmosphere for approximately 5 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the final product.
The causality behind these choices lies in the established reliability of the Williamson ether synthesis for forming ether linkages. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group. The excess of isopropyl bromide drives the reaction to completion.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The causality for this choice is that CDCl₃ is a common and effective solvent for a wide range of organic compounds, and TMS provides a sharp, inert reference signal at 0 ppm.
Workflow and Data Relationship Diagram
The following diagram illustrates the workflow for comparing computational and experimental data for a given chemical compound.
Caption: Workflow for comparing computational predictions with experimental data.
Conclusion
This comparative guide demonstrates that while computational tools provide valuable and often reasonably accurate predictions for the properties of this compound, experimental verification remains crucial for definitive characterization. The predicted physicochemical properties and spectral data show good general correlation with available experimental values, particularly for less complex features. However, discrepancies, especially in melting point and the fine details of NMR spectra, highlight the current limitations of in silico methods. For researchers and drug development professionals, a synergistic approach that leverages the speed of computational predictions for initial screening and guidance, followed by rigorous experimental validation, is the most effective strategy for advancing chemical research.
References
- Google Patents. (CN108610333B). Inducing MDM2 to self-degrade E3 ubiquitin ligase dimer amide micromolecule PROTACs.
-
Sakamoto, T., et al. (2006). Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics. Journal of the American Chemical Society, 128(39), 12778–12779. [Link]
- Google Patents. (CN108610333A). Induce MDM2 self degradation E3 ubiquitin ligase dimer amide micromoleculars PROTACs.
-
Chemikart. (107811-48-3 | 2-Isopropoxy-4-methoxybenzaldehyde | A2B Chem). [Link]
Sources
A Comparative Guide to the Anticancer Efficacy of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde Derivatives
Abstract
The benzaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the anticancer potential of derivatives synthesized from the specific scaffold, 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. While direct, extensive research on this particular molecule is emerging, a robust predictive framework can be built by analyzing structurally similar benzaldehyde derivatives.[2][3] We delve into the synthesis of key derivative classes—notably Chalcones and Schiff bases—and compare their cytotoxic efficacy against various cancer cell lines using collated experimental data. Furthermore, this guide elucidates the primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed, field-proven protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The Core Scaffold: this compound
The molecule this compound serves as a compelling starting point for anticancer drug discovery. Its structure is characterized by a benzaldehyde core, which is known to be a versatile building block for more complex bioactive molecules.[3] The key functional groups—an aldehyde, a methoxy group, and an isopropoxy group—offer several advantages:
-
Reactivity: The aldehyde group is highly reactive and serves as a prime site for synthetic modification, allowing for the creation of diverse derivative libraries, such as Schiff bases and chalcones.[3]
-
Lipophilicity: The isopropoxy group enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets.
-
Electronic Effects: The methoxy and isopropoxy groups are electron-donating, influencing the reactivity of the aromatic ring and the aldehyde group, which can be fine-tuned in derivatives to optimize biological activity.
While benzaldehyde itself has demonstrated the ability to decrease cancer cell viability, its derivatives often exhibit significantly enhanced potency and selectivity.[1][4]
Key Derivative Classes: Synthesis and Strategy
The true potential of the this compound scaffold is unlocked through the synthesis of derivatives. The aldehyde functional group is the primary handle for creating new chemical entities with enhanced pharmacological profiles. Below, we compare two of the most promising and widely studied classes.
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are renowned for their broad spectrum of biological activities, particularly their antitumor effects.[5][6] They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone.
The anticancer activity of chalcones is heavily influenced by the substitution patterns on their aromatic rings.[5][7] The presence of hydroxyl and methoxy groups, for instance, has been shown to contribute significantly to their cytotoxic effects.[5][7]
Schiff Base Derivatives
Schiff bases are compounds containing an azomethine or imine group (-HC=N-). They are formed by the condensation of a primary amine with an aldehyde. This azomethine group is often critical for their biological activity.[8] Schiff base derivatives of various substituted benzaldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][9] Their mechanism is often attributed to the induction of apoptosis and inhibition of crucial cellular processes.[2][8]
Caption: A simplified intrinsic apoptosis pathway induced by derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. [7]Certain benzaldehyde derivatives can halt this process by causing cell cycle arrest, preventing cancer cells from proceeding through the division cycle. [6]Studies on benzyloxybenzaldehyde derivatives, for example, have shown they can arrest the cell cycle in the G2/M phase, preventing mitosis and leading to cell death. [10]
Other Mechanisms
-
Tubulin Polymerization Inhibition: Some chalcones exert their anticancer effect by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, which disrupts cell division and integrity. [5][7]* Signaling Pathway Modulation: Benzaldehyde derivatives can interfere with critical intracellular signaling pathways, such as the ERK/MAPK pathway, that are often dysregulated in cancer. [1]* Enzyme Inhibition: Thiosemicarbazones, a class of Schiff bases, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. [2]
Essential Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are self-validating methodologies for assessing the anticancer efficacy of newly synthesized derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [1][2]It is the gold standard for determining IC₅₀ values.
Objective: To determine the concentration of a derivative that inhibits 50% of cancer cell growth.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by DAPI Staining
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Objective: To qualitatively assess if the derivatives induce apoptosis.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Test compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Fixation: Wash the cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, but improves staining).
-
Staining: Wash with PBS and add DAPI solution. Incubate for 5-10 minutes in the dark.
-
Mounting & Visualization: Wash the coverslips thoroughly with PBS, mount them on a microscope slide, and observe under a fluorescence microscope.
-
Analysis: Healthy cells will show uniformly stained, round nuclei. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei.
Conclusion and Future Perspectives
Derivatives of this compound, particularly chalcones and Schiff bases, represent a highly promising avenue for the development of novel anticancer therapeutics. The existing body of research on analogous structures strongly suggests that this scaffold can be modified to produce compounds with potent and selective cytotoxicity against a variety of cancer cell lines. [2]Key mechanisms of action, centered on the induction of apoptosis and cell cycle arrest, are well-aligned with established anticancer strategies.
Future research should focus on synthesizing and screening a dedicated library of derivatives from this specific parent compound. Subsequent studies should aim to establish clear structure-activity relationships (SAR), optimize lead compounds for improved potency and reduced toxicity, and eventually progress the most promising candidates to in vivo animal models. The methodologies outlined in this guide provide a robust framework for undertaking such an investigation.
References
- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
- This compound | 107811-48-3. Benchchem.
- Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis.
- A Comparative Analysis of 6-Amino-1,3- benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug. Benchchem.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central.
- Chalcone Derivatives: Role in Anticancer Therapy. MDPI.
- Synthesis of Chalcones with Anticancer Activities. PubMed Central.
- Chalcone Derivatives: Role in Anticancer Therapy. PubMed.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview.
- Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. JOCPR.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry.
Sources
- 1. rgcc-international.com [rgcc-international.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innovbiological.com [innovbiological.com]
- 5. mdpi.com [mdpi.com]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Structure-Activity Relationship of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde Analogs
This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs based on the 4-methoxy-2-(propan-2-yloxy)benzaldehyde scaffold. While this specific molecule is primarily recognized as a versatile intermediate in organic synthesis[1], its substituted benzaldehyde core is a common motif in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a systematic approach to analog design, synthesis, and evaluation to unlock the therapeutic potential of this chemical series.
The inherent reactivity of the aldehyde functional group makes it a crucial component in the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs).[5] The strategic modification of the substituents on the benzaldehyde ring is critical for modulating biological activity.[2] This guide will explore the causal relationships behind experimental choices, providing a self-validating system for robust SAR exploration.
Deconstructing the Core Scaffold: Key Pharmacophoric Features
The therapeutic potential of this compound analogs can be systematically explored by dissecting the molecule into three key regions for modification. Understanding the role of each component is fundamental to designing a rational analog strategy.
-
The Aldehyde (-CHO) Group: The aldehyde is a highly reactive functional group, capable of participating in various chemical transformations to form Schiff bases, amines, and hydrazones.[2] In a biological context, it can act as a hydrogen bond acceptor or form covalent bonds with nucleophilic residues in protein targets. However, the reactivity of aldehydes can also lead to metabolic instability or off-target toxicity, a critical consideration in drug design.[6]
-
The 4-Methoxy (-OCH₃) Group: The methoxy group at the para position is an electron-donating group that can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde.[5] It can also participate in hydrogen bonding and impact the compound's solubility and metabolic stability.
-
The 2-(propan-2-yloxy) (-OCH(CH₃)₂) Group: The bulky isopropoxy group at the ortho position can exert significant steric influence, affecting the conformation of the molecule and its ability to bind to a biological target. Its lipophilicity will also play a crucial role in the compound's pharmacokinetic properties.
The interplay between the electronic, steric, and lipophilic properties of these three regions will ultimately determine the biological activity of the analogs.
Strategic Design and Synthesis of Analogs
A systematic approach to analog synthesis is essential for building a clear SAR. The following sections outline proposed modifications for each key region of the scaffold.
The high reactivity of the aldehyde makes it a prime target for modification to explore different interactions with a biological target and to modulate pharmacokinetic properties.
-
Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine introduces a basic center, which can form salt bridges with acidic residues in a protein target.
-
Oxidation to Carboxylic Acid: This modification introduces an acidic group, which can also participate in ionic interactions.
-
Conversion to Hydrazones and N-acylhydrazones: These derivatives are known to be present in many compounds with diverse biological activities.[2]
-
Formation of Schiff Bases: Reaction with primary amines can generate a variety of imine derivatives.[7]
Variations at the 4-position will elucidate the importance of the electronic and steric properties of this substituent.
-
Homologation: Extending the methyl group to ethyl, propyl, or butyl will systematically increase lipophilicity.
-
Bioisosteric Replacement: Replacing the methoxy group with other electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) will probe the electronic requirements for activity.
-
Positional Isomers: Moving the methoxy group to the 3- or 5-position can help to understand the spatial requirements of the binding pocket.
The bulky isopropoxy group is likely to have a significant impact on the molecule's conformation and binding.
-
Varying Alkoxy Chain Length and Branching: Replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger, more complex (cyclopentyloxy) alkoxy groups will systematically probe the steric tolerance of the target.
-
Introduction of Different Functional Groups: Replacing the alkoxy group with substituents that have different electronic properties (e.g., halogens, alkyl groups) will provide further insight into the SAR.
Experimental Evaluation: A Tiered Approach
A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.
Given that many substituted benzaldehydes exhibit cytotoxic activity[2], a logical starting point for biological evaluation is to screen the synthesized analogs against a panel of human cancer cell lines.
Table 1: Illustrative Cytotoxicity Data for Hypothetical Analogs
| Compound ID | R1 (-CHO modification) | R2 (4-position) | R3 (2-position) | IC₅₀ (µM) vs. HCT-116 |
| Parent | -CHO | -OCH₃ | -OCH(CH₃)₂ | >50 |
| Analog 1 | -CH₂NH₂ | -OCH₃ | -OCH(CH₃)₂ | 25.3 |
| Analog 2 | -COOH | -OCH₃ | -OCH(CH₃)₂ | >50 |
| Analog 3 | -CHO | -OH | -OCH(CH₃)₂ | 15.8 |
| Analog 4 | -CHO | -CF₃ | -OCH(CH₃)₂ | 42.1 |
| Analog 5 | -CHO | -OCH₃ | -OCH₃ | 30.5 |
| Analog 6 | -CHO | -OCH₃ | -F | 10.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Compounds that show promising activity in the primary screen should be advanced to more detailed studies to elucidate their mechanism of action and pharmacokinetic properties.
-
Mechanism of Action Studies: These could include enzyme inhibition assays, receptor binding assays, or gene expression profiling, depending on the therapeutic target.
-
In Vitro ADME Profiling: Evaluation of metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay) will provide an early indication of the compound's drug-like properties.
-
In Vivo Efficacy Studies: The most promising compounds can be tested in animal models of disease to assess their in vivo efficacy and tolerability.
Visualizing the Workflow and SAR
Graphical representations are invaluable for conceptualizing the research plan and summarizing the SAR findings.
Caption: A workflow for the systematic SAR exploration of this compound analogs.
Caption: A summary of hypothetical SAR findings for the benzaldehyde scaffold.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of analogs.
-
To a solution of the benzaldehyde analog (1.0 eq) in methanol (0.1 M), add the desired amine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.1 to 100 µM.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a non-linear regression analysis.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and iterative process of analog design, synthesis, and biological evaluation, as outlined in this guide, is crucial for elucidating the structure-activity relationship and identifying lead candidates with improved potency, selectivity, and drug-like properties. The principles and methodologies described herein provide a robust framework for researchers to navigate the complexities of drug discovery and unlock the full potential of this versatile chemical class.
References
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.).
- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024).
- Cytotoxic Evaluation of Substituted Benzaldehydes. (2014). Universidade Federal do Ceará.
-
Gampe, C., & Verma, V. A. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (n.d.). PharmaInfo. Retrieved from [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). National Institutes of Health. Retrieved from [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). Retrieved from [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
What are the pharmaceutical uses of aldehyde and ketones?. (2020). Quora. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
As researchers dedicated to advancing drug development, our work with novel chemical compounds is foundational. Yet, the very novelty that drives discovery also demands our utmost respect and caution. 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted aromatic aldehyde, is one such compound that requires meticulous handling. This guide moves beyond a simple checklist, offering a holistic operational framework grounded in the principles of chemical causality and self-validating safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound presents several hazards.[1]
-
Causes Skin Irritation (H315): Aromatic aldehydes can be irritants. Prolonged or repeated contact can defat the skin, leading to redness, itching, and dermatitis. The molecular structure allows it to penetrate the outer layers of the skin, causing localized inflammatory responses.
-
Causes Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental splashes can lead to significant irritation, pain, and redness. The severity is such that immediate and thorough rinsing is critical to prevent potential damage to the cornea.[1]
-
May Cause Respiratory Irritation (H335): If the compound is in a powder form or if vapors are generated (e.g., during heating), inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1]
-
Harmful if Swallowed (H302): Ingestion can lead to systemic effects, making it crucial to prevent any hand-to-mouth contact.[1]
This hazard profile dictates a multi-faceted approach to protection, where each piece of PPE serves as a dedicated barrier against a specific route of exposure.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. For this compound, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection
Direct splashes are a primary risk. Standard safety glasses are insufficient.
-
What to Wear: Chemical splash goggles with side-shields that conform to the ANSI Z87.1 standard are required.[1][2]
-
The Causality: Goggles provide a complete seal around the eyes, protecting from splashes from any direction. In situations with a higher risk of splashing, such as when transferring large volumes or working with a reaction under pressure, a face shield should be worn in addition to goggles.[2]
Skin and Body Protection
Protecting the skin requires more than just a lab coat.
-
What to Wear: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities, impervious clothing or a chemical-resistant apron is necessary.[1][2] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[2]
-
The Causality: The primary goal is to prevent any skin contact. A lab coat provides a removable barrier that can be quickly taken off in case of a spill, preventing the chemical from reaching your personal clothing and skin.
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
What to Wear: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[2][3] Always check the manufacturer's glove compatibility charts for specific breakthrough times.
-
The Causality: Gloves must be inspected for any signs of degradation or punctures before each use. It is critical to adopt a "no-touch" policy with gloved hands—do not touch doorknobs, keyboards, or personal items. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use or in case of contact.
Respiratory Protection
While engineering controls like fume hoods are the first line of defense, respiratory protection may be necessary.
-
What to Wear: If you are working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols, a suitable respirator is required.[1] The specific type (e.g., an N95 respirator for particulates or a respirator with organic vapor cartridges) should be determined by a formal respiratory hazard evaluation.[2]
-
The Causality: A fume hood maintains a negative pressure, pulling vapors and dust away from the user. If these controls are not available or insufficient, a respirator provides a personal barrier to prevent inhalation of the irritant compound.
The following table summarizes the essential PPE for handling this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Recommended to be performed in a fume hood |
| Running Reactions/Transfers | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Must be performed in a fume hood |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Not typically required if handling sealed containers |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating protocol ensures that safety checks are integrated into the workflow itself.
Pre-Operational Phase:
-
Designate Area: Cordon off and label a specific area for handling the chemical, preferably within a chemical fume hood.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE and inspect it for defects.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]
Operational Phase:
-
Don PPE: Put on your lab coat, followed by goggles, and finally, gloves.
-
Handle with Care: Dispense the chemical carefully to avoid generating dust or splashes. Use tools like spatulas and weigh boats that can be easily decontaminated or disposed of.
-
Maintain Control: Keep the container tightly sealed when not in use.[3] All handling of open containers should occur within the fume hood.
-
Immediate Cleanup: Clean up any small spills immediately with an appropriate absorbent material.
Post-Operational Phase:
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first using a skin-safe technique, followed by your lab coat. Goggles should be the last item removed before leaving the lab.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]
Chemical Handling Workflow Diagram
The following diagram illustrates the logical flow of operations, from preparation to disposal, ensuring safety at each step.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical, and often overlooked, aspect of chemical safety.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. Do not discard them in the regular trash.
-
Chemical Waste: All excess chemical and empty containers must be disposed of as hazardous waste.[1][5] Follow your institution's specific guidelines for chemical waste disposal. This often involves collecting the waste in a labeled, sealed container for pickup by environmental health and safety personnel.
-
Treatment: In some cases, aldehyde waste can be chemically neutralized before disposal.[6][7][8] However, this should only be done if you have a validated procedure and the approval of your institution's safety office. Never pour this chemical down the drain.[3]
By adhering to this comprehensive guide, you build a deep and resilient culture of safety, ensuring that your valuable contributions to science are made without compromising your well-being.
References
- ChemScene LLC. (2025, December 10). Safety Data Sheet: this compound.
- Chemstock. (n.d.). Safety Data Sheet: BENZALDEHYDE.
- WasteWise. (n.d.). Aldehyde Disposal. Retrieved from WasteWise Disposal and Recycling Products.
- WasteWise. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved from WasteWise Disposal and Recycling Products.
- Science Stuff, Inc. (2005, October 10). Material Safety Data Sheet: Benzaldehyde MSDS.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.
- Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
- University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). Retrieved from UC Riverside Environmental Health & Safety.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1-Methoxypropan-2-yloxy)benzaldehyde.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 4-Methoxybenzaldehyde.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Bio-Rad. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Sigma-Aldrich. (2024, August 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET.
- Covestro. (n.d.). Download - Covestro Solution Center.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. aksci.com [aksci.com]
- 4. chemstock.ae [chemstock.ae]
- 5. fishersci.com [fishersci.com]
- 6. archtechnochem.com [archtechnochem.com]
- 7. wastewise.com [wastewise.com]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
